Product packaging for Dihydro-N-Caffeoyltyramine(Cat. No.:CAS No. 501939-19-1)

Dihydro-N-Caffeoyltyramine

Cat. No.: B10833782
CAS No.: 501939-19-1
M. Wt: 301.34 g/mol
InChI Key: RIYORZPRGANLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanimidic acid is a member of catechols.
Dihydro-N-Caffeoyltyramine has been reported in Lycium chinense with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO4 B10833782 Dihydro-N-Caffeoyltyramine CAS No. 501939-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501939-19-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C17H19NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-3,5-7,11,19-21H,4,8-10H2,(H,18,22)

InChI Key

RIYORZPRGANLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

Foundational & Exploratory

Dihydro-N-Caffeoyltyramine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-caffeoyltyramine, a phenolic amide found in select plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antifungal activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a natural constituent of the root bark of Lycium chinense Miller, commonly known as the Goji berry or wolfberry plant[1]. While this is the most prominently cited source, related N-caffeoyltyramine compounds are more broadly distributed in the plant kingdom. The trans-isomer, N-trans-caffeoyltyramine, is found in a variety of plants, including:

  • Cannabis sativa (Hemp): Primarily concentrated in the seeds and hull[2][3].

  • Tribulus terrestris (Puncture Vine): Present in the fruits of the plant[4].

  • Crinum asiaticum var. sinicum : Isolated from the bulbs[5].

  • Annona crassiflora : Found in the seeds[6].

  • Solanum species: Detected in this genus[7][8].

The distribution of these compounds can vary significantly between different plant tissues[2]. For instance, in Lycium chinense, the root bark is the primary location for these phenolic amides[2].

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized experimental protocol based on methodologies reported for phenolic amides from Lycium chinense and other plant materials.

General Experimental Workflow

Isolation_Workflow Start Plant Material (e.g., Lycium chinense root bark) Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/Water) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative RP-HPLC Fractionation->HPLC Pure_Compound Pure Dihydro-N- Caffeoyltyramine HPLC->Pure_Compound NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates DHCT Dihydro-N- Caffeoyltyramine (and analogs) DHCT->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammation Inflammatory Gene Expression DNA->Inflammation HNF4a_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHCT Dihydro-N- Caffeoyltyramine (and analogs) DHCT_c DHCT DHCT->DHCT_c enters cell HNF4a HNF4α DHCT_c->HNF4a activates DNA DNA HNF4a->DNA binds Target_Genes Target Gene Expression DNA->Target_Genes regulates

References

Dihydro-N-Caffeoyltyramine: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, also known as N-trans-caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant properties. This technical guide provides an in-depth overview of its antioxidant capabilities, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The information is intended to support research and development efforts in the fields of pharmacology, drug discovery, and nutritional science.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a combination of direct radical scavenging and indirect cellular mechanisms. Its chemical structure, featuring a catechol group, is crucial for its ability to donate hydrogen atoms or electrons to neutralize free radicals[1]. The antioxidant capacity of this compound is considered comparable to that of quercetin, a well-established antioxidant flavonoid[1].

Direct Radical Scavenging

The primary mechanism of direct antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups on the caffeoyl moiety to stabilize free radicals. This process is characteristic of phenolic antioxidants and is a key contributor to its ability to neutralize reactive oxygen species (ROS).

Indirect Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound modulates cellular signaling pathways involved in the endogenous antioxidant response. Notably, it has been shown to influence the MAPK and Nrf2 signaling pathways.

MAPK Signaling Pathway: this compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), key components of the MAPK signaling pathway. This pathway is activated by oxidative stress and can lead to both pro-survival and pro-apoptotic effects[2]. By inhibiting ERK and JNK phosphorylation, this compound can attenuate the downstream inflammatory and apoptotic responses triggered by oxidative stress.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this association is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes. While the precise mechanism of interaction is still under investigation, it is proposed that this compound may facilitate the dissociation of Nrf2 from Keap1, leading to the upregulation of endogenous antioxidant defenses.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant properties of this compound. It is important to note that while the compound shows strong antioxidant potential, comprehensive quantitative data from a wide range of standardized chemical assays on the pure compound is still emerging.

Assay TypeCell LineIC50 ValueReference
Cellular Antioxidant ActivityHuman SH-SY5Y Neuroblastoma59 µM[3]

No specific IC50 values for this compound in DPPH, ABTS, FRAP, and CUPRAC chemical assays were available in the provided search results. The antioxidant activity of extracts rich in this compound suggests its significant contribution to their overall capacity.

Quantitative data on the percentage increase of antioxidant enzymes (SOD, CAT, GSH) and the percentage decrease of the lipid peroxidation marker (MDA) following treatment with pure this compound were not available in the provided search results. However, studies on related compounds and extracts containing it indicate a positive modulatory effect on these markers.

Experimental Protocols

Detailed experimental protocols for the application of antioxidant assays specifically to this compound are not extensively documented in the available literature. The following sections provide generalized protocols for key antioxidant assays that are commonly used to evaluate compounds like this compound. Researchers should adapt these protocols based on the specific properties of the compound and their experimental objectives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each well of a 96-well plate.

    • Add an equal volume of the this compound dilutions to the respective wells.

    • Include a blank (solvent) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add a small volume of the this compound dilutions to the respective wells.

    • Include a blank and a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.[4]

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.[4]

  • Loading with Probe: Load the cells with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]

  • Treatment: Treat the cells with various concentrations of this compound.[4]

  • Induction of Oxidative Stress: Induce oxidative stress by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is inversely proportional to the fluorescence intensity.[4]

  • Calculation: Calculate the CAA value, which represents the percentage of inhibition of ROS formation.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Sample Preparation: Prepare a lipid-rich sample, such as a brain homogenate or liposomes.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., FeSO4 and H2O2).

  • Treatment: Add different concentrations of this compound to the reaction mixture.

  • TBA Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture to allow the formation of the MDA-TBA adduct.

  • Measurement: Measure the absorbance of the colored product at approximately 532 nm.

  • Calculation: Calculate the percentage of inhibition of lipid peroxidation for each concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect Cellular Mechanisms Free Radicals Free Radicals Neutralized Radicals Neutralized Radicals DHCT This compound DHCT->Free Radicals H+ donation DHCT_indirect This compound MAPK_Pathway MAPK Pathway (ERK, JNK) DHCT_indirect->MAPK_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway DHCT_indirect->Nrf2_Pathway Activates Inflammation_Apoptosis Reduced Inflammation & Apoptosis MAPK_Pathway->Inflammation_Apoptosis Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_Pathway->Antioxidant_Enzymes

Figure 1: Antioxidant mechanisms of this compound.

MAPK_Pathway Oxidative_Stress Oxidative_Stress MEKK MAPKKK Oxidative_Stress->MEKK DHCT This compound ERK ERK DHCT->ERK Inhibits Phosphorylation JNK JNK DHCT->JNK Inhibits Phosphorylation MKK MAPKK MEKK->MKK MKK->ERK MKK->JNK AP1_NFkB AP-1, NF-κB ERK->AP1_NFkB JNK->AP1_NFkB Inflammatory_Response Inflammatory Response AP1_NFkB->Inflammatory_Response

Figure 2: Inhibition of MAPK signaling by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHCT Dihydro-N- Caffeoyltyramine Keap1_Nrf2 Keap1-Nrf2 Complex DHCT->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (SOD, CAT, etc.) ARE->Gene_Expression

Figure 3: Activation of the Nrf2 pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Sample_Prep Sample Preparation (DHCT dilutions) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP CUPRAC CUPRAC Assay Sample_Prep->CUPRAC Lipid_Perox Lipid Peroxidation Assay Sample_Prep->Lipid_Perox IC50_Values Determine IC50 Values DPPH->IC50_Values ABTS->IC50_Values Lipid_Perox->IC50_Values Cell_Culture Cell Culture CAA Cellular Antioxidant Activity (CAA) Cell_Culture->CAA Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GSH) Cell_Culture->Enzyme_Activity MDA_Assay MDA Levels Cell_Culture->MDA_Assay Cellular_Results Quantify Cellular Antioxidant Effects CAA->Cellular_Results Enzyme_Activity->Cellular_Results MDA_Assay->Cellular_Results

Figure 4: Experimental workflow for antioxidant assessment.

Conclusion

This compound is a promising natural compound with multifaceted antioxidant properties. Its ability to directly scavenge free radicals, coupled with its capacity to modulate key cellular signaling pathways like MAPK and Nrf2, underscores its potential for therapeutic applications in conditions associated with oxidative stress. Further research is warranted to fully elucidate its quantitative antioxidant capacity across a range of standardized assays and to explore its efficacy in more complex biological systems. The provided information aims to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this potent antioxidant.

References

Unraveling the Antifungal Action of Dihydro-N-Caffeoyltyramine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide isolated from the root bark of Lycium chinense Miller, has emerged as a compound of interest due to its noted antioxidative and antifungal properties.[1] While research has delved into its anti-inflammatory effects, the precise mechanisms underlying its antifungal activity remain a developing area of scientific inquiry. This technical guide synthesizes the current understanding and outlines potential mechanisms of action based on related compounds and general principles of antifungal research, providing a framework for future investigation.

Core Antifungal Action: Postulated Mechanisms

Direct experimental evidence detailing the antifungal mechanism of this compound is limited in the currently available scientific literature. However, based on the known antifungal effects of related phenolic compounds and general fungal biology, several key mechanisms can be postulated. These likely involve a multi-pronged attack on fungal cells, encompassing cell wall disruption, induction of oxidative stress, and triggering of programmed cell death.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape, osmotic stability, and as a barrier against environmental stresses.[2] Many antifungal agents target the synthesis or integrity of this wall. It is plausible that this compound interacts with and disrupts the fungal cell wall, leading to cell lysis and death.

Hypothesized Signaling Pathway for Cell Wall Disruption:

Caption: Hypothesized interaction of DHCT with the fungal cell wall, leading to cell wall stress and subsequent cell death pathways.

Induction of Reactive Oxygen Species (ROS)

A common mechanism of action for many antifungal compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell.[3][4][5] ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components including lipids, proteins, and DNA, ultimately leading to cell death.[3][4] The antioxidant properties of DHCT in mammalian cells suggest it can modulate oxidative stress, and it may have a pro-oxidant effect in fungal cells.

Potential ROS-Mediated Antifungal Pathway:

DHCT This compound Mitochondria Fungal Mitochondria DHCT->Mitochondria Targets ROS Increased ROS Production (e.g., O2-, H2O2) Mitochondria->ROS Leads to Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes Apoptosis Apoptosis Oxidative_Damage->Apoptosis Induces

Caption: Postulated pathway of DHCT inducing oxidative stress and apoptosis in fungal cells via mitochondrial targeting.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a controlled process that can be triggered in fungi by various stressors, including antifungal agents.[6][7] Research on the related compound, N-caffeoyltyramine, has shown it can induce apoptosis in cancer cells through the activation of caspase-3.[8][9] It is conceivable that this compound could trigger a similar apoptotic cascade in fungal cells.

Generalized Apoptotic Pathway in Fungi:

DHCT This compound ROS_Stimulus ROS Production / Other Cellular Stress DHCT->ROS_Stimulus Mitochondrial_Pathway Mitochondrial Dysfunction ROS_Stimulus->Mitochondrial_Pathway Caspase_Activation Metacaspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptotic_Events Apoptotic Phenotype: - Chromatin Condensation - DNA Fragmentation Caspase_Activation->Apoptotic_Events Cell_Death Fungal Cell Death Apoptotic_Events->Cell_Death

Caption: A potential apoptotic pathway initiated by DHCT-induced cellular stress in fungal cells.

Quantitative Data Summary

As of this writing, there is a lack of published, peer-reviewed studies presenting specific quantitative data on the antifungal activity of this compound. To facilitate future research and provide a template for data presentation, the following tables are proposed for structuring such findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Strains

Fungal SpeciesStrainMIC (µg/mL)Reference Compound MIC (µg/mL)
Candida albicansATCC 90028Data NeededFluconazole: Data Needed
Aspergillus flavusATCC 204304Data NeededAmphotericin B: Data Needed
Cryptococcus neoformansH99Data NeededAmphotericin B: Data Needed
Trichophyton rubrumClinical IsolateData NeededTerbinafine: Data Needed

Table 2: Inhibition of Fungal Biofilm Formation by this compound

Fungal SpeciesConcentration (µg/mL)Biofilm Inhibition (%)
Candida albicansData NeededData Needed
Data NeededData Needed
Aspergillus fumigatusData NeededData Needed
Data NeededData Needed

Detailed Methodologies for Key Experiments

To ensure reproducibility and standardization in the investigation of this compound's antifungal properties, the following detailed experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound (DHCT)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer (for endpoint reading)

  • Dimethyl sulfoxide (DMSO) for dissolving DHCT

Protocol:

  • Prepare a stock solution of DHCT in DMSO.

  • Perform serial two-fold dilutions of DHCT in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 512 µg/mL.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^5 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Inoculate each well with the fungal suspension. Include a growth control (no DHCT) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of DHCT at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular accumulation of ROS in fungal cells upon treatment with this compound.

Materials:

  • Fungal cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Culture fungal cells to the mid-logarithmic phase.

  • Treat the fungal cells with various concentrations of DHCT for a specified time.

  • Harvest and wash the cells with PBS.

  • Incubate the cells with DCFH-DA (typically 10 µM) in the dark for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher intracellular ROS levels.

Experimental Workflow for ROS Detection:

Start Fungal Culture (Mid-log phase) Treatment Treat with DHCT (Varying Concentrations) Start->Treatment Incubation Incubate with DCFH-DA Treatment->Incubation Wash Wash cells (PBS) Incubation->Wash Measurement Measure Fluorescence (Fluorometer/Microscope) Wash->Measurement Analysis Data Analysis: Compare fluorescence to control Measurement->Analysis

References

An In-Depth Technical Guide to Dihydro-N-Caffeoyltyramine: Discovery, History, and Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide first isolated from the root bark of Lycium chinense, has emerged as a compound of significant interest within the scientific community. Initially recognized for its potent antioxidant and antifungal properties, subsequent research has unveiled its multifaceted role as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the discovery and history of DHCT, with a detailed exploration of its mechanism of action, particularly its inhibitory effects on the cyclooxygenase-2 (COX-2) signaling cascade. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development. Diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows associated with DHCT's biological activity.

Discovery and History

This compound, a novel phenolic amide, was first identified and isolated from the root bark of Lycium chinense Miller, a plant with a long history of use in traditional Asian medicine. The initial discovery highlighted its significant antioxidative and anti-fungal capabilities. Structurally, DHCT is characterized by a catechol group, which is crucial for its biological activities. It is a derivative of N-caffeoyltyramine, with the distinction of a saturated propionyl linkage to the tyramine moiety.

Biological Activities and Quantitative Data

DHCT exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. Research has demonstrated its ability to down-regulate the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). The following tables summarize the key quantitative data associated with the biological effects of DHCT and its close analogue, N-trans-caffeoyltyramine.

Compound Target Assay Cell Line IC50 Value Citation
N-trans-caffeoyltyramineNF-κBLuciferase Reporter AssayHEK29318.4 μM[1]
N-trans-caffeoyltyramineCell ViabilityMTT AssaySH-SY5Y59 μM

Table 1: Inhibitory Concentrations (IC50) of N-trans-caffeoyltyramine.

Compound Treatment Parameter Measured Cell Line Effect Citation
This compoundPMAPGE2 ProductionMacrophagesDose-dependent inhibition[2]
This compoundPMACOX-2 mRNA expressionMacrophagesSuppression[2]
This compoundPMACOX-2 protein expressionMacrophagesSuppression[2]
This compoundPMAC/EBPβ protein expressionMacrophagesReduction[2]
This compoundPMAc-jun/c-fos gene and protein expressionMacrophagesReduction[2]
This compoundPMAERK phosphorylationMacrophagesSignificant inhibition[2]
This compoundPMAJNK phosphorylationMacrophagesSignificant inhibition[2]

Table 2: Qualitative and Dose-Dependent Effects of this compound on Inflammatory Markers.

Mechanism of Action: Inhibition of the COX-2 Pathway

DHCT exerts its anti-inflammatory effects primarily through the downregulation of COX-2 expression. This is achieved by targeting key transcription factors and upstream signaling kinases. Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C (PKC), is often used to induce COX-2 expression in cellular models. DHCT has been shown to counteract these PMA-induced effects.

The inhibitory mechanism of DHCT involves the suppression of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[2] By inhibiting the phosphorylation and subsequent activation of ERK and JNK, DHCT prevents the activation of downstream transcription factors, namely activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[2] AP-1, a heterodimer typically composed of c-Jun and c-Fos, and C/EBPβ are critical for the transcriptional activation of the COX-2 gene. The suppression of these transcription factors by DHCT leads to a marked decrease in COX-2 mRNA and protein levels, ultimately resulting in the reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2]

DHCT_Signaling_Pathway PMA PMA MAPK_Kinases MAPK Kinases (ERK, JNK) PMA->MAPK_Kinases cJun_cFos c-jun / c-fos MAPK_Kinases->cJun_cFos CEBPb C/EBPβ MAPK_Kinases->CEBPb AP1 AP-1 cJun_cFos->AP1 CEBP C/EBP CEBPb->CEBP COX2_Gene COX-2 Gene Transcription AP1->COX2_Gene CEBP->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein PGE2 PGE2 (Inflammation) COX2_Protein->PGE2 DHCT This compound (DHCT) DHCT->MAPK_Kinases inhibition Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Densitometry Densitometry & Normalization Detection->Densitometry

References

Dihydro-N-Caffeoyltyramine: A Technical Whitepaper on its Synthesis, Biological Activity, and Relationship to Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide naturally occurring in various plants, notably in the root bark of Lycium chinense. Structurally, it is an amide conjugate of dihydrocaffeic acid and the biogenic amine tyramine. This relationship to tyramine, a direct precursor in its biosynthesis, underpins its formation in plants. DHCT has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-fungal properties. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its synthesis, mechanism of action in key signaling pathways, and its biochemical relationship to tyramine. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Phenolic amides are a class of naturally occurring compounds that have demonstrated a wide range of biological activities. Among these, this compound stands out for its potential therapeutic applications. Its structural similarity to other well-studied phenolic compounds and its direct biosynthetic link to tyramine make it a compelling subject for research in drug discovery and development. This document aims to consolidate the current technical knowledge regarding DHCT, providing a resource for researchers actively engaged in the study of this and related molecules.

Physicochemical Properties and Synthesis

This compound is chemically known as 3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide[1]. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol [1].

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₇H₁₉NO₄[1]
Molecular Weight301.34 g/mol [1]
IUPAC Name3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide[1]
CAS Number501939-19-1[1]
Melting Point162-164 °C[2]
Boiling Point640.6±55.0 °C at 760 mmHg[2]
Density1.289±0.06 g/cm³[2]
Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolism of the amino acid tyrosine. Tyramine, the direct precursor, is formed via the decarboxylation of tyrosine. The caffeoyl moiety is derived from the phenylpropanoid pathway, starting with the deamination of L-phenylalanine to form cinnamic acid, which is then hydroxylated to p-coumaric acid and subsequently to caffeic acid. The synthesis of N-caffeoyltyramines is catalyzed by tyramine N-hydroxycinnamoyl transferase (THT), which facilitates the condensation of a hydroxycinnamoyl-CoA ester (like caffeoyl-CoA) with tyramine. While the specific enzymes for the reduction of the double bond in the caffeoyl moiety to form the dihydro derivative are not fully elucidated in all plant species, it is understood to be a subsequent step in the biosynthetic pathway.

Biosynthesis Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Decarboxylation N_Caffeoyltyramine N-Caffeoyltyramine Tyramine->N_Caffeoyltyramine THT Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phe->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Caffeic_Acid Caffeic Acid pCoumaric_Acid->Caffeic_Acid Hydroxylation Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA Caffeoyl_CoA->N_Caffeoyltyramine THT DHCT This compound N_Caffeoyltyramine->DHCT Reduction Anti_Inflammatory_Pathway PMA PMA MAPK_Pathway MAPK Pathway (ERK, JNK) PMA->MAPK_Pathway DHCT This compound DHCT->MAPK_Pathway Inhibits AP1 AP-1 (c-jun/c-fos) MAPK_Pathway->AP1 CEBP C/EBPβ MAPK_Pathway->CEBP COX2_Gene COX-2 Gene AP1->COX2_Gene CEBP->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation PGE2 PGE2 COX2_Protein->PGE2 Catalysis Inflammation Inflammation PGE2->Inflammation COX2_Workflow Start RAW 264.7 Macrophages Pretreat Pre-treat with DHCT Start->Pretreat Stimulate Stimulate with PMA Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse RNA_Extract RNA Extraction Stimulate->RNA_Extract Protein_Quant Protein Quantification Lyse->Protein_Quant RT_PCR RT-PCR for COX-2 mRNA RNA_Extract->RT_PCR SDS_PAGE SDS-PAGE & Western Blot for COX-2 Protein Protein_Quant->SDS_PAGE Analysis_mRNA Agarose Gel Electrophoresis RT_PCR->Analysis_mRNA Analysis_Protein Chemiluminescence Detection SDS_PAGE->Analysis_Protein

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the identification and quantification of Dihydro-N-Caffeoyltyramine in various sample matrices, particularly from plant extracts. The methodology is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound, a phenolic amide, is a naturally occurring compound found in various plant species. It belongs to the class of hydroxycinnamic acid amides and is recognized for its diverse biological activities, including antioxidant and neuroprotective effects. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for the analysis of such phytochemicals.

This document outlines a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, preferably deionized and filtered)

    • Phosphoric acid or Formic acid (analytical grade)

  • Sample Extraction Solvents:

    • Methanol or Ethanol (analytical grade)

    • Chloroform (analytical grade)

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized for specific matrices or instrumentation.

ParameterRecommended Condition
HPLC Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Deionized water with 0.1% phosphoric acid (or formic acid), pH adjusted to ~3.0B: Acetonitrile
Gradient Elution 0-5 min: 15% B5-25 min: 15-70% B (linear gradient)25-30 min: 70% B30.1-35 min: 15% B (column re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm and 320 nm (PDA detector recommended for spectral analysis)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol (or 70% ethanol).

    • Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • The extraction can be repeated two more times to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional - Liquid-Liquid Extraction):

    • Dissolve the dried extract in water.

    • Perform liquid-liquid extraction using a non-polar solvent like chloroform to remove interfering non-polar compounds.

    • The aqueous layer containing this compound can be further processed.

  • Final Sample Preparation:

    • Re-dissolve the dried extract (or the processed aqueous layer) in a known volume of the mobile phase (initial conditions).

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy (Recovery) 95-105% recovery of spiked analyte in a sample matrix.
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a PDA detector.
Robustness The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2[Value]
Theoretical Plates (N)N > 2000[Value]
RSD of Peak Area (%)≤ 1.0%[Value]
RSD of Retention Time (%)≤ 1.0%[Value]

Table 3: Quantification of this compound in a Sample

Sample IDWeight of Sample (g)Final Volume (mL)Peak AreaAmount (mg/g of sample)
Sample A1.0210[Value][Calculated Value]
Sample B0.9810[Value][Calculated Value]

Visualizations

HPLC_Workflow start Start: Sample Preparation sample_prep 1. Sample Grinding and Weighing start->sample_prep extraction 2. Solvent Extraction (e.g., Methanol) sample_prep->extraction filtration 3. Filtration to Remove Particulates extraction->filtration concentration 4. Solvent Evaporation filtration->concentration reconstitution 5. Reconstitution in Mobile Phase concentration->reconstitution final_filtration 6. Syringe Filtration (0.22 µm) reconstitution->final_filtration hplc_injection 7. Injection into HPLC System final_filtration->hplc_injection separation 8. Chromatographic Separation (C18 Column) hplc_injection->separation detection 9. UV Detection (280/320 nm) separation->detection data_analysis 10. Data Acquisition and Processing detection->data_analysis end End: Quantification and Reporting data_analysis->end

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs hplc_analysis HPLC Analysis of this compound qualitative_data Qualitative Data (Retention Time, UV Spectrum) hplc_analysis->qualitative_data quantitative_data Quantitative Data (Concentration) hplc_analysis->quantitative_data reference_std Reference Standard reference_std->hplc_analysis sample_extract Prepared Sample Extract sample_extract->hplc_analysis hplc_system Validated HPLC System hplc_system->hplc_analysis

Application Note: Quantitative Analysis of Dihydro-N-Caffeoyltyramine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound that has been isolated from various plant sources, notably the root bark of Lycium chinense (Goji berry).[1][2] This molecule has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant, anti-fungal, and significant anti-inflammatory properties.[2] Specifically, DHCT has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by inhibiting the C/EBP and AP-1 transcription factors.[2] Given its therapeutic potential, accurate and robust quantitative analysis of DHCT in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.

This document provides detailed protocols for the quantitative analysis of DHCT using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Abundance in Plant Species

While quantitative data for this compound is emerging, data for the closely related and more commonly measured N-trans-caffeoyltyramine is more widely available. The analytical methods described herein are suitable for both compounds. The following table summarizes the content of N-trans-caffeoyltyramine found in different plant species, providing a reference for expected concentration ranges.

Plant SpeciesPlant PartCompoundConcentration RangeReference
Cannabis sativa L. (Hemp)Seeds / HullN-trans-caffeoyltyramine390.22 - 723 µg/g[1]
Cannabis sativa L. (Hemp)InflorescencesN-trans-caffeoyltyramine0.1 - 76.2 mg/kg[3]
Lycium chinenseRoot BarkN-trans-caffeoyltyramine0.00185% (18.5 µg/g)[1]
Solanum jabrenseAerial PartsN-trans-caffeoyltyramineIsolated[4]

Experimental Protocols & Methodologies

A generalized workflow for the analysis is presented below, followed by detailed protocols for sample preparation and specific analytical techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Processing p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Solvent Extraction (e.g., Ethanol, Methanol) p2->p3 p4 Filtration & Concentration p3->p4 p5 Purification (Optional) (e.g., Solid-Phase Extraction) p4->p5 a1 HPLC-UV/DAD p5->a1 a2 LC-MS/MS p5->a2 a3 HPTLC-Densitometry p5->a3 d1 Standard Curve Generation a1->d1 a2->d1 a3->d1 d2 Peak Integration & Quantification d1->d2 d3 Reporting Results d2->d3

Fig 1. General workflow for DHCT quantification.
Protocol: Sample Preparation from Plant Material

This protocol outlines the extraction of DHCT and other phenolic amides from a dried plant matrix.

  • Drying and Homogenization: Dry the collected plant material (e.g., root bark, leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of an appropriate solvent. 60-80% ethanol is a common choice for extracting polyphenols.[1][5]

    • Extract the sample using a suitable method such as ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.[5]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Sample Reconstitution and Cleanup:

    • Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase to be used for chromatographic analysis.

    • For cleaner samples, especially for LC-MS/MS analysis, a Solid-Phase Extraction (SPE) step can be employed using a C18 cartridge to remove interfering compounds.[6]

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.

Protocol: Quantitative Analysis by HPLC-UV/DAD

High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a robust and widely available technique for quantification.[1]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

      • Solvent B: Acetonitrile or Methanol.

      • Example Gradient: Start with 10% B, increase to 60% B over 30 minutes, then to 90% B for 5 minutes, hold for 5 minutes, and return to initial conditions for equilibration.[7]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30-35°C.[7]

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at a wavelength around 280-330 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity against a reference standard.

  • Quantification:

    • Prepare a stock solution of this compound reference standard in methanol or DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Inject the standards to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.

    • Inject the prepared plant extracts and determine the concentration of DHCT based on the peak area and the calibration curve.

Protocol: Quantitative Analysis by LC-MS/MS

For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[9][10]

  • Instrumentation: An LC system (as above) coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Chromatographic Conditions: Similar to the HPLC method, but often using UPLC (sub-2-µm particle) columns for faster analysis times.[10]

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, typically in negative mode for phenolic compounds, but positive mode should also be tested.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[12]

    • MRM Transition: This must be optimized by infusing the DHCT standard. For DHCT (Molecular Weight: 301.34 g/mol ), the precursor ion [M-H]⁻ would be m/z 300.3. Product ions would be determined experimentally by fragmentation (e.g., loss of the tyramine moiety).

    • Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and source temperature for the specific DHCT transition.

  • Quantification:

    • Calibration curve construction is similar to the HPLC method, but often extends to lower concentrations (e.g., ng/mL range).

    • An internal standard (IS), ideally a stable isotope-labeled version of DHCT, should be used to correct for matrix effects and variations in instrument response.

    • Quantify DHCT in samples by comparing the analyte/IS peak area ratio against the calibration curve.

Relevant Biological Pathways

Biosynthesis of this compound

DHCT is synthesized in plants through the phenylpropanoid and amino acid metabolic pathways. The process begins with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to caffeic acid, while L-tyrosine is decarboxylated to form tyramine. These two intermediates are then conjugated. The final "dihydro" form results from the saturation of the double bond in the caffeoyl moiety.[3][13][14]

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_amine Amine Synthesis phe L-Phenylalanine cinnamic trans-Cinnamic Acid phe->cinnamic tyr L-Tyrosine tyramine Tyramine tyr->tyramine coumaric p-Coumaric Acid cinnamic->coumaric caffeic Caffeic Acid coumaric->caffeic conjugation Amide Bond Formation (Acyltransferase) caffeic->conjugation tyramine->conjugation nct N-Caffeoyltyramine conjugation->nct reduction Reduction nct->reduction dhct This compound reduction->dhct

Fig 2. Simplified biosynthesis of DHCT.
Anti-Inflammatory Signaling Pathway of DHCT

DHCT exerts its anti-inflammatory effects by intervening in the MAP kinase signaling cascade. It inhibits the activation of ERK and JNK, which are upstream kinases responsible for activating the transcription factors AP-1 and C/EBP.[2] By blocking this pathway, DHCT prevents the expression of the pro-inflammatory enzyme COX-2 and subsequent production of prostaglandin E2 (PGE2).[2]

G cluster_mapk MAP Kinase Cascade cluster_tf Transcription Factors stimulus Inflammatory Stimulus (e.g., PMA) erk ERK stimulus->erk jnk JNK stimulus->jnk ap1 AP-1 (c-jun/c-fos) erk->ap1 cebp C/EBPβ erk->cebp jnk->ap1 jnk->cebp dhct This compound (DHCT) dhct->erk Inhibition dhct->jnk Inhibition cox2 COX-2 Gene Expression ap1->cox2 cebp->cox2 pge2 PGE₂ Production (Inflammation) cox2->pge2

Fig 3. DHCT's anti-inflammatory mechanism.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, a phenolic amide found in various plants, has garnered significant interest for its potent antioxidant properties. As a derivative of caffeic acid and tyramine, its structure lends itself to effective free radical scavenging and modulation of cellular oxidative stress pathways. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound, offering detailed experimental protocols and data presentation for researchers in drug discovery and natural product chemistry.

The antioxidant activity of a compound can be evaluated through various assays, each with a distinct mechanism. This document outlines four common methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Understanding the principles and execution of these assays is crucial for the accurate determination and comparison of the antioxidant potential of this compound.

Data Presentation

The antioxidant capacity of this compound and its close structural analog, N-trans-caffeoyltyramine, has been evaluated using various standard assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency. Please note that due to limited direct data on this compound for all assays, data for N-trans-caffeoyltyramine is included as a reasonable proxy, given the structural similarity.

AssayCompoundResultUnitReference
DPPH Radical Scavenging Activity N-trans-caffeoyltyramine41.62µM (IC50)[1]
Oxygen Radical Absorbance Capacity (ORAC) N-trans-caffeoyltyramine8.9Trolox Equivalents
ABTS Radical Cation Scavenging Activity This compoundData not available-
Ferric Reducing Antioxidant Power (FRAP) This compoundData not available-

Signaling Pathway

This compound exerts its antioxidant and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). This inhibition prevents the activation of downstream transcription factors, namely Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP), which are crucial for the expression of pro-inflammatory and oxidative stress-related genes like Cyclooxygenase-2 (COX-2).

DHCT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA (Phorbol 12-myristate 13-acetate) Receptor Receptor PMA->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK AP1 AP-1 ERK->AP1 CEBP C/EBP ERK->CEBP JNK->AP1 JNK->CEBP DHCT This compound DHCT->ERK DHCT->JNK COX2_Gene COX-2 Gene AP1->COX2_Gene CEBP->COX2_Gene COX2_Protein COX-2 Protein (Pro-inflammatory) COX2_Gene->COX2_Protein

Figure 1. Signaling pathway of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • For the control, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated as:

    The results can also be expressed as Trolox Equivalents (TE) by creating a standard curve with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox Equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay quantifies the decay of fluorescence of a probe (e.g., fluorescein) in the presence of a radical generator (e.g., AAPH). The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is proportional to the antioxidant capacity.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox and this compound in a suitable solvent and make serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the this compound dilutions or Trolox standards to the respective wells.

    • For the blank, add 25 µL of phosphate buffer.

  • Incubation: Incubate the plate at 37°C for 10 minutes in the plate reader.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to start the reaction.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

    • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.

Experimental Workflow

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound dilutions) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC reagents) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->ORAC Absorbance Absorbance Measurement (DPPH, ABTS, FRAP) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Fluorescence Fluorescence Measurement (ORAC) ORAC->Fluorescence Calculation Calculation of % Inhibition / Equivalents Absorbance->Calculation Fluorescence->Calculation IC50 Determination of IC50 / TEAC Calculation->IC50

Figure 2. General workflow for antioxidant capacity assays.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, a phenolic amide compound, has demonstrated notable antifungal properties. This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of this compound. The information herein is intended to guide researchers in evaluating its efficacy against various fungal pathogens and to provide a framework for further investigation into its mechanism of action.

Application Notes

Compound Profile: this compound

This compound is a naturally occurring phenolic amide found in various plants. Preliminary studies indicate that it possesses significant antifungal activity against a range of yeasts, including pathogenic species.

Antifungal Activity:

Initial screenings have shown that this compound is potent in a concentration range of 5-10 µg/mL against several fungal species, including Candida albicans, Saccharomyces cerevisiae, and Trichosporon species. A key biological effect observed is the inhibition of the dimorphic transition in Candida albicans, a critical virulence factor for this opportunistic pathogen. This suggests that this compound may not only inhibit fungal growth but also attenuate its pathogenicity.

Mechanism of Action (Hypothesized):

The precise antifungal mechanism of this compound is not yet fully elucidated. However, based on the activity of similar phenolic compounds, a multi-target mechanism is proposed. It is hypothesized that the compound may disrupt the integrity of the fungal cell wall and membrane, leading to increased permeability and leakage of cellular components. Furthermore, phenolic compounds are known to induce oxidative stress within fungal cells by generating reactive oxygen species (ROS). This oxidative imbalance can damage vital cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.

Safety Profile:

An important characteristic of this compound is its lack of hemolytic activity against human erythrocytes at its effective antifungal concentrations. This favorable preliminary safety profile suggests a potential for selective toxicity towards fungal cells over host cells, a desirable attribute for any potential antifungal therapeutic.

Data Presentation

The following table summarizes the currently available quantitative data on the antifungal activity of this compound. Further research is required to establish precise Minimum Inhibitory Concentration (MIC) values against a broader range of fungal species.

Fungal SpeciesActivity Range (µg/mL)Key Observation
Candida albicans5 - 10Inhibition of dimorphic transition
Saccharomyces cerevisiae5 - 10Growth inhibition
Trichosporon spp.5 - 10Growth inhibition

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts, adapted for a natural product like this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Saccharomyces cerevisiae, Trichosporon spp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum: a. Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.125 to 64 µg/mL). c. Include a positive control (e.g., Fluconazole) with a known MIC range. d. Include a solvent control with the highest concentration of the solvent used. e. Include a growth control well containing only the fungal inoculum and medium. f. Include a sterility control well containing only the medium.

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions, positive control, solvent control, and growth control. b. The final volume in each well should be 200 µL. c. Incubate the microtiter plate at 35°C for 24-48 hours.

  • Determination of MIC: a. After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Inhibition of Candida albicans Dimorphic Transition

This protocol assesses the effect of this compound on the yeast-to-hyphae transition of Candida albicans.

Materials:

  • Candida albicans isolate

  • Yeast Peptone Dextrose (YPD) broth

  • Serum (e.g., Fetal Bovine Serum) or other hyphae-inducing medium

  • This compound

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Yeast Culture Preparation: a. Grow C. albicans in YPD broth overnight at 30°C to obtain a yeast-phase culture. b. Wash the cells with sterile PBS.

  • Induction of Hyphal Growth: a. Resuspend the yeast cells in a hyphae-inducing medium (e.g., RPMI-1640 with 10% serum) to a concentration of approximately 1 x 10^6 cells/mL. b. Prepare different concentrations of this compound in the inducing medium. c. Include a control with no compound.

  • Incubation and Observation: a. Incubate the cell suspensions at 37°C for 3-4 hours. b. After incubation, take aliquots from each condition and observe the cell morphology under a microscope. c. Quantify the percentage of yeast cells, germ tubes, and true hyphae in at least 100 cells per condition.

  • Analysis: a. Compare the morphology of C. albicans in the presence of this compound to the control. b. Determine the concentration at which the compound effectively inhibits the yeast-to-hyphae transition.

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_isolate Fungal Isolate inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_isolate->inoculum_prep stock_solution This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock_solution->serial_dilution inoculation Inoculation of Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Hypothetical_Signaling_Pathway cluster_cell_surface Fungal Cell Surface cluster_intracellular Intracellular Effects compound This compound cell_wall Cell Wall Disruption compound->cell_wall Inhibition of cell wall synthesis? cell_membrane Cell Membrane Permeabilization compound->cell_membrane Direct interaction? ros Increased ROS Production compound->ros apoptosis Apoptosis cell_wall->apoptosis cell_membrane->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress damage Damage to Proteins, Lipids, DNA oxidative_stress->damage damage->apoptosis

Caption: Hypothetical Signaling Pathway of this compound's Antifungal Action.

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed protocols for a range of cell-based assays to enable researchers to effectively evaluate the biological activity of DHCT. The protocols are designed to be comprehensive and easy to follow, facilitating research into the therapeutic potential of this compound.

Data Summary

The following tables summarize the quantitative data on the biological activity of this compound (DHCT) and its structural analog, N-trans-caffeoyltyramine (TNC).

Table 1: Anti-Inflammatory Activity of this compound (DHCT)

AssayCell LineStimulantMeasured ParameterConcentration of DHCT% Inhibition / EffectReference
COX-2 Protein ExpressionMurine MacrophagesPMACOX-2 Protein Level10 µMSignificant Inhibition[1]
25 µMStrong Inhibition[1]
50 µMVery Strong Inhibition[1]
PGE2 ProductionMurine MacrophagesPMAPGE2 Concentration10 µM~25%[1]
25 µM~50%[1]
50 µM~75%[1]

Table 2: Neuroprotective Effects of N-trans-caffeoyltyramine (TNC) in PC12 Cells

AssayStressorMeasured ParameterTNC ConcentrationOutcomeReference
Cell Viability (MTT Assay)H₂O₂% Cell Viability5 µMIncreased viability[2]
10 µMIncreased viability[2]
20 µMIncreased viability[2]
40 µMIncreased viability[2]
Antioxidant Enzyme ActivityH₂O₂Catalase (CAT) Activity5-40 µMDose-dependent increase[2]
H₂O₂Superoxide Dismutase (SOD) Activity5-40 µMDose-dependent increase[2]
H₂O₂Glutathione (GSH) Level5-40 µMDose-dependent increase[2]
Lipid PeroxidationH₂O₂Malondialdehyde (MDA) Level5-40 µMDose-dependent decrease[2]
Intracellular ROSH₂O₂ROS Formation5-40 µMDose-dependent attenuation[2]

Signaling Pathways and Experimental Workflows

DHCT_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects PMA PMA Receptor Receptor PMA->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK ERK_JNK ERK / JNK (MAPK) MAPKK->ERK_JNK AP1 AP-1 (c-Jun/c-Fos) ERK_JNK->AP1 Activates CEBP C/EBPβ ERK_JNK->CEBP Activates DHCT This compound (DHCT) DHCT->ERK_JNK Inhibits COX2_Gene COX-2 Gene AP1->COX2_Gene Promotes Transcription CEBP->COX2_Gene Promotes Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation PGE2 PGE2 COX2_Protein->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data Data Acquisition & Analysis A1 Seed cells (e.g., RAW 264.7, PC12) in multi-well plates A2 Pre-treat with this compound (various concentrations) A1->A2 A3 Induce cellular stress/inflammation (e.g., LPS, H₂O₂) A2->A3 B1 Antioxidant Assays (DPPH, ABTS) A3->B1 B2 Anti-inflammatory Assays (NO, PGE2, COX-2) A3->B2 B3 Neuroprotection Assays (MTT, ROS, MMP, Caspase-3) A3->B3 C1 Measure absorbance, fluorescence, or luminescence using a plate reader B1->C1 B2->C1 B3->C1 C2 Calculate % inhibition, IC50 values, or relative protein/enzyme levels C1->C2 C3 Statistical analysis C2->C3

References

Application Notes and Protocols for Dihydro-N-Caffeoyltyramine Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT). The methodologies detailed herein are based on established in vitro assays using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.

Introduction

This compound is a phenolic amide with demonstrated antioxidant and anti-inflammatory activities. Its potential as a therapeutic agent for inflammatory diseases warrants a standardized approach to assess its efficacy. These application notes outline the experimental procedures to quantify the inhibitory effects of DHCT on key inflammatory mediators and elucidate its mechanism of action through the analysis of relevant signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the anti-inflammatory effects of this compound at various concentrations.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% InhibitionIC50 (µM)
Control (untreated)-
LPS (1 µg/mL)-
LPS + DHCT1
LPS + DHCT5
LPS + DHCT10
LPS + DHCT25
LPS + DHCT50

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatment GroupConcentration (µM)Cytokine Level (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
IL-6 LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
IL-1β LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50

Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

ProteinTreatment GroupConcentration (µM)Relative Band Intensity (to β-actin)% Inhibition
iNOS LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
COX-2 LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50

Table 4: Densitometric Analysis of NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

ProteinTreatment GroupConcentration (µM)Relative Band Intensity (Phospho/Total)% Inhibition
p-p65/p65 LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
p-p38/p38 LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
p-JNK/JNK LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50
p-ERK/ERK LPS (1 µg/mL)-
LPS + DHCT10
LPS + DHCT50

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the 24-hour incubation period with DHCT and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Microplate reader.

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

  • Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines provided in the kit.

  • The percentage of cytokine inhibition is calculated as follows: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS control)] x 100

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After the appropriate treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_western_targets Western Blot Targets cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay 24h Incubation elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa 24h Incubation western Western Blot stimulate->western Variable Incubation quantify Quantification & Statistical Analysis no_assay->quantify elisa->quantify mediators iNOS & COX-2 western->mediators signaling p-p65, p-p38, p-JNK, p-ERK western->signaling mediators->quantify signaling->quantify

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB nucleus Nucleus NFkB->nucleus Translocation proteasome Proteasomal Degradation p_IkB->proteasome gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->gene_transcription DHCT This compound DHCT->IKK Inhibits DHCT->NFkB Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 gene_transcription Pro-inflammatory Gene Transcription AP1->gene_transcription DHCT This compound DHCT->p38 Inhibits DHCT->JNK Inhibits DHCT->ERK Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Dihydro-N-Caffeoyltyramine: Application Notes and Protocols for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense (Goji berry).[] As a fully characterized chemical entity, it serves as an essential reference standard in analytical method development, validation, and quality control applications within the pharmaceutical and natural product industries.[2] Its documented biological activities, including antioxidant, anti-inflammatory, and antifungal properties, make it a valuable tool for researchers investigating potential therapeutic agents.[][3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application as a reference standard.

PropertyValueSource
CAS Number 501939-19-1[2]
Molecular Formula C₁₇H₁₉NO₄[2][5]
Molecular Weight 301.34 g/mol [2][5]
Appearance White to off-white solid[]
Melting Point 162-164 °C[]
Solubility Soluble in DMSO[6]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]

Application Notes

Analytical Standard for High-Performance Liquid Chromatography (HPLC)

This compound is utilized as a primary reference standard for the identification and quantification of this analyte in various matrices, including plant extracts, formulated products, and biological samples. Its use is critical for ensuring the accuracy, precision, and reproducibility of analytical methods.

Key Applications:

  • Method Development and Validation: Essential for establishing and validating HPLC methods for the analysis of this compound and related compounds.[2]

  • Quality Control: Used as a benchmark in routine quality control testing of raw materials and finished products to ensure they meet specified purity and concentration requirements.[2]

  • Pharmacokinetic Studies: Serves as a standard for the quantification of the compound and its metabolites in biological fluids during pharmacokinetic and metabolism studies.

Reference for Biological Assays

Given its established biological activities, this compound is an indispensable tool for in vitro and in vivo research.

  • Antioxidant Activity Screening: Used as a positive control or reference compound in assays designed to evaluate the antioxidant potential of new chemical entities or natural product extracts.

  • Anti-inflammatory Research: Employed to investigate anti-inflammatory pathways and to screen for novel anti-inflammatory agents. Its known inhibitory effects on cyclooxygenase-2 (COX-2) expression provide a specific mechanism for comparative studies.[3]

  • Antifungal Susceptibility Testing: Utilized as a reference standard in antifungal assays to determine the minimum inhibitory concentration (MIC) of test compounds against various fungal strains.[]

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound. It is recommended to optimize and validate the method for specific matrices.

1.1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • Methanol or DMSO for stock solution preparation.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

1.2. Chromatographic Conditions (Adapted from a method for a related compound):

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm

1.3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4. Sample Preparation:

  • Plant Extracts: The extraction method will vary depending on the plant material. A common method involves extraction with methanol or ethanol, followed by filtration and dilution with the mobile phase.

  • Formulations: Dissolve the formulation in a suitable solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.

1.5. Analysis:

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

1.6. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Prepare Sample (Extract/Dissolve) Analyze Inject Samples Sample->Analyze Working Prepare Working Standards Stock->Working Calibrate Inject Standards & Construct Calibration Curve Working->Calibrate HPLC HPLC System HPLC->Calibrate HPLC->Analyze Quantify Quantify Analyte Calibrate->Quantify Analyze->Quantify

Caption: Workflow for quantitative HPLC analysis.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

2.1. Equipment and Reagents:

  • UV-Vis spectrophotometer or microplate reader.

  • This compound reference standard.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol.

  • Ascorbic acid or Trolox (as a positive control).

  • 96-well microplates.

2.2. Solution Preparation:

  • DPPH Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol. Store in the dark.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control: Prepare a similar concentration range for ascorbic acid or Trolox.

2.3. Assay Procedure:

  • In a 96-well plate, add 100 µL of each test solution concentration to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the blank well, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

2.4. Calculation:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control.

  • A_sample is the absorbance of the test sample.

Plot a graph of % scavenging against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of COX-2 (Conceptual Framework)

This protocol provides a conceptual framework for assessing the anti-inflammatory effects of this compound by measuring its impact on COX-2 expression in a cell-based assay.

3.1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).[3]

3.2. Measurement of COX-2 Expression:

  • Western Blotting: Lyse the cells and perform western blotting to detect the levels of COX-2 protein. Use an antibody specific for COX-2.

  • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of the COX-2 gene (PTGS2).

3.3. Data Analysis:

Quantify the protein bands (Western blot) or the relative mRNA expression (RT-qPCR) and compare the levels in this compound-treated cells to the stimulated control cells. Determine the concentration-dependent inhibitory effect of the compound on COX-2 expression.

Signaling Pathway of this compound in Inhibiting COX-2 Expression

cluster_mapk MAPK Pathway cluster_tf Transcription Factors PMA PMA (Inflammatory Stimulus) ERK ERK PMA->ERK JNK JNK PMA->JNK CEBP C/EBPβ PMA->CEBP AP1 AP-1 (c-jun/c-fos) ERK->AP1 JNK->AP1 COX2 COX-2 Gene Expression AP1->COX2 CEBP->COX2 DHCT Dihydro-N- Caffeoyltyramine DHCT->ERK DHCT->JNK

Caption: this compound inhibits COX-2 expression.

Protocol 4: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain, such as Candida albicans. This compound has been shown to be potent at 5-10 µg/mL against some fungi.[]

4.1. Equipment and Reagents:

  • This compound reference standard.

  • Fungal strain (e.g., Candida albicans).

  • Appropriate broth medium (e.g., RPMI-1640).

  • Sterile 96-well microplates.

  • Incubator.

  • Spectrophotometer or microplate reader.

  • DMSO (for stock solution).

4.2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar plate.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration.

4.3. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).

  • Add the prepared fungal inoculum to each well.

  • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

4.4. Determination of MIC:

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The turbidity can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

This compound is a versatile and valuable reference standard for analytical, pharmaceutical, and biological research. The protocols and application notes provided herein offer a comprehensive guide for its effective use in ensuring the quality and accuracy of analytical measurements and for advancing research into its therapeutic potential. Proper handling, storage, and adherence to validated methodologies are paramount to obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

improving Dihydro-N-Caffeoyltyramine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phenolic amide compound found in plants like the root bark of Lycium chinense (goji berry).[] It exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research.[] However, like many phenolic compounds, this compound has poor water solubility, which can hinder its bioavailability and therapeutic efficacy in biological systems. This low solubility presents a significant challenge for in vitro and in vivo studies. The predicted aqueous solubility of the closely related compound, N-caffeoyltyramine, is approximately 0.038 mg/mL, suggesting that this compound also has limited solubility in water.[2]

Q2: What are the initial steps I should take when I encounter solubility issues with this compound?

Initially, it is recommended to assess the compound's solubility in a range of common laboratory solvents. This will provide a baseline for developing more complex formulations. Based on the solubility of similar phenolic compounds, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For aqueous-based experiments, a co-solvent approach is a practical starting point.

Q3: Can I use this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium is likely to be unsuccessful due to its low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1-0.5% v/v).

Q4: Are there any commercially available formulations of this compound with improved solubility?

Currently, there are no widely available pre-formulated versions of this compound with enhanced solubility. Researchers typically need to prepare their own formulations for experimental use.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the solubilization of this compound.

Issue 1: this compound precipitates when added to my aqueous buffer.
  • Cause: The aqueous buffer cannot dissolve the required concentration of this compound, especially if added directly as a solid or from a highly concentrated organic stock.

  • Solutions:

    • Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • pH Adjustment: The solubility of phenolic compounds can be significantly influenced by pH. Since this compound has phenolic hydroxyl groups, its solubility is expected to increase at a higher pH (alkaline conditions) where these groups can deprotonate.[3][] Experiment with buffering your aqueous solution to a pH above the pKa of the phenolic hydroxyls (typically around 8-10 for phenols).

    • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer can be used to create micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous solutions.[3]

Issue 2: My stock solution of this compound in an organic solvent is not stable.
  • Cause: this compound, being a phenolic compound, can be susceptible to oxidation, especially in the presence of light and at room temperature.

  • Solutions:

    • Storage Conditions: Store stock solutions at -20°C or -80°C in airtight, light-protected containers.

    • Inert Atmosphere: For long-term storage, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Fresh Preparation: Whenever possible, prepare fresh stock solutions for your experiments to ensure the integrity of the compound.

Issue 3: I need a higher concentration of this compound in my aqueous solution than what co-solvents or pH adjustment can achieve.
  • Cause: For certain applications, the required concentration may exceed the limits of simple solubilization techniques.

  • Solutions:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.

    • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[5][6] When this solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as fine colloidal particles, enhancing the dissolution rate and solubility.[5]

Quantitative Data Summary

The following table summarizes the solubility of this compound and related compounds in various solvents. Note that experimentally determined quantitative data for this compound is limited in the public domain; therefore, some values are based on predictions for structurally similar compounds.

CompoundSolventSolubilityReference
This compoundWaterPredicted to be poorly solubleGeneral knowledge of phenolic compounds
N-caffeoyltyramine (related)WaterPredicted: 0.038 mg/mL[2]
N-trans-caffeoyltyramine (related)DMSOSoluble[7]
N-trans-caffeoyltyramine (related)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (clear solution)[7]
N-trans-caffeoyltyramine (related)10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (clear solution)[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 3.01 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock solution, given a molecular weight of 301.34 g/mol ).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • A series of buffers with varying pH (e.g., pH 5.0, 7.4, 9.0)

  • Stir plate and magnetic stir bars

  • pH meter

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of aqueous buffers (e.g., phosphate or borate buffers) at the desired pH values.

  • To a known volume of each buffer, add an excess amount of this compound powder.

  • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Measure the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.[8]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of ethanol.

  • In a separate container, dissolve the same molar amount of HP-β-CD in deionized water.

  • Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD with constant stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.

  • The resulting aqueous solution can be used directly, or the solid inclusion complex can be obtained by freeze-drying (lyophilization).

  • Characterize the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR.

Protocol 4: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate and solubility of this compound by creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) using the solvent evaporation method.[6]

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or ethanol

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:5 or 1:10 weight ratio).

  • Dissolve both components in a suitable volume of methanol or ethanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at a mild temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator.

  • Evaluate the dissolution profile of the solid dispersion in an aqueous medium compared to the pure drug.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway affected by this compound and a general experimental workflow for solubility enhancement.

G cluster_0 Cellular Response cluster_1 Signaling Cascade Inflammation Inflammation Stimulus Inflammatory Stimulus (e.g., LPS, PMA) MAPK MAPK Activation (JNK, ERK) Stimulus->MAPK AP1_CEBP Transcription Factor Activation (AP-1, C/EBP) MAPK->AP1_CEBP COX2 COX-2 Gene Expression AP1_CEBP->COX2 COX2->Inflammation DHCT This compound DHCT->MAPK Inhibits DHCT->AP1_CEBP Inhibits

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

G cluster_0 Workflow Start Poorly Soluble This compound Method_Selection Select Solubility Enhancement Method Start->Method_Selection CoSolvent Co-solvent System Method_Selection->CoSolvent pH_Adjust pH Adjustment Method_Selection->pH_Adjust Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Formulation Prepare Formulation CoSolvent->Formulation pH_Adjust->Formulation Cyclodextrin->Formulation Solid_Dispersion->Formulation Characterization Characterize Solubility and Stability Formulation->Characterization Application Use in Experiment Characterization->Application

Caption: Experimental workflow for improving this compound solubility.

References

Dihydro-N-Caffeoyltyramine stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-N-Caffeoyltyramine.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the instability of this compound in cell culture media.[1] As a phenolic compound with a catechol structure, it is susceptible to oxidation, which can be accelerated by the components of the culture medium, temperature, and light exposure. It is crucial to perform stability tests in parallel with your cell culture experiments to ensure the compound's integrity throughout your assay.[1]

Q2: What is the primary degradation pathway for this compound in cell culture media?

A2: The primary degradation pathway is the oxidation of its 3,4-dihydroxyphenyl (catechol) group. This oxidation can be catalyzed by various factors present in the cell culture environment, leading to the formation of quinone-type compounds, which may further react or polymerize. This process can alter the biological activity of the compound and may even introduce cytotoxic artifacts.

Q3: How can I improve the stability of this compound in my cell culture experiments?

A3: Several strategies can be employed to enhance the stability of phenolic compounds like this compound:

  • Use of Antioxidants: Supplementing the culture medium with antioxidants such as ascorbic acid or citric acid can help prevent oxidative degradation.[2]

  • Activated Charcoal: Adding activated charcoal to the medium can adsorb degradation products and other inhibitory compounds.[2][3]

  • Minimize Light Exposure: Phenolic compounds can be light-sensitive.[4] Preparing solutions fresh and protecting them from light, as well as incubating cultures in the dark, can reduce degradation.[2]

  • pH Control: Maintaining a stable and appropriate pH of the culture medium is important, as pH can influence the rate of oxidation.

  • Fresh Media Changes: Frequent replacement of the culture medium can help to remove degradation products and maintain a more consistent concentration of the active compound.[2]

Q4: At what temperature should I store my this compound stock solution?

A4: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. For experimental use, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity over time Degradation of this compound in the cell culture medium.1. Perform a stability study of the compound in your specific cell culture medium (see Experimental Protocols).2. Add antioxidants like ascorbic acid (50-100 µM) to the medium.3. Minimize the incubation time if experimentally feasible.4. Replenish the medium with freshly prepared compound at regular intervals during long-term experiments.
High background or unexpected cytotoxicity Formation of cytotoxic degradation products.1. Include a "vehicle + degraded compound" control by pre-incubating this compound in media for the duration of your experiment before adding it to cells.2. Use activated charcoal in the medium to adsorb potential toxic byproducts.3. Confirm the identity and purity of your this compound stock.
Color change of the cell culture medium (browning) Oxidation of the catechol group of this compound.1. This is a visual indicator of degradation. While it may not always correlate with a complete loss of activity, it warrants investigation.2. Implement strategies to improve stability, such as adding antioxidants or reducing light exposure.

Quantitative Data on Stability

Compound Matrix Temperature (°C) Half-life (t1/2)
Caffeic Acid Phenethyl Amide (CAPA)Rat Plasma41.95 hours
250.35 hours
370.13 hours

Data adapted from a study on a related compound and should be used for illustrative purposes only.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 10 µM).

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium, and process it as described in the sample preparation section below.

  • Incubate the remaining medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium.

  • Sample Preparation:

    • For protein-containing media (with FBS), precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t1/2) of the compound in the cell culture medium.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Medium prep_stock->spike_media time_zero Collect T=0 Sample spike_media->time_zero incubation Incubate at 37°C, 5% CO₂ spike_media->incubation sample_prep Sample Preparation (Protein Precipitation) time_zero->sample_prep time_points Collect Samples at Various Time Points incubation->time_points time_points->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Calculate Half-life) hplc_analysis->data_analysis

Workflow for assessing compound stability.

degradation_pathway Potential Degradation Pathway of this compound compound This compound (Catechol Structure) oxidation Oxidation (catalyzed by media components, O₂, pH) compound->oxidation quinone Quinone Intermediate oxidation->quinone products Further Reactions/ Polymerization Products quinone->products

Oxidative degradation of this compound.

mapk_signaling This compound and MAPK Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular DHCT This compound MAPKKK MAPKKK (e.g., MEKK, ASK1) DHCT->MAPKKK Inhibits upstream activators MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK ERK MAPK (ERK1/2) MAPKK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK MAPK (JNK) MAPKK_JNK->JNK JNK->Transcription_Factors Cellular_Response Cellular Response (e.g., Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Modulation of MAPK signaling by this compound.

References

Technical Support Center: Optimizing Dihydro-N-Caffeoyltyramine Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dihydro-N-Caffeoyltyramine (DHCT) in various bioassays.

Frequently Asked Questions (FAQs)

1. What is this compound (DHCT) and what are its primary biological activities?

This compound (DHCT) is a phenolic amide compound.[1] It has been shown to possess potent anti-inflammatory and anti-fungal properties.[2] Its anti-inflammatory effects are attributed to its ability to inhibit the NF-κB signaling pathway and modulate the activity of MAP kinases such as ERK and JNK.

2. What is the optimal solvent for dissolving DHCT?

DHCT is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.

3. What is a typical concentration range for DHCT in cell-based assays?

The effective concentration of DHCT can vary depending on the cell type and the specific bioassay. For anti-inflammatory assays, concentrations ranging from 5 µM to 50 µM are commonly used. For anti-fungal assays, effective concentrations have been reported in the range of 5-10 µg/mL.[2] A preliminary dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

4. How should I prepare a stock solution of DHCT?

To prepare a stock solution, dissolve the DHCT powder in 100% DMSO to a high concentration (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

5. Is DHCT cytotoxic?

DHCT can exhibit cytotoxicity at higher concentrations. One study reported an IC50 value of 59 µM in SH-SY5Y human neuroblastoma cells after 48 hours of treatment.[2] It is crucial to determine the cytotoxic concentration of DHCT in your specific cell line using a cell viability assay before proceeding with functional assays.

Troubleshooting Guides

Low or No Activity of DHCT in Bioassays
Potential Cause Troubleshooting Step
Degradation of DHCT DHCT stock solutions should be stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing small aliquots. Prepare fresh dilutions from the stock solution for each experiment.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Concentrations reported in the literature should be used as a starting point.
Inadequate Incubation Time The time required for DHCT to exert its effect can vary. Optimize the incubation time by performing a time-course experiment.
Cell Line Insensitivity The response to DHCT can be cell-type specific. If possible, test the compound in a different cell line known to be responsive to NF-κB or MAPK pathway inhibitors.
Assay Interference The presence of DMSO in the final dilution may affect some assays. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
High Background or Inconsistent Results
Potential Cause Troubleshooting Step
Precipitation of DHCT DHCT may precipitate out of solution at high concentrations or in aqueous buffers. Visually inspect your solutions for any precipitates. If precipitation occurs, try lowering the final concentration or using a different dilution method.
Cell Culture Contamination Microbial contamination can interfere with bioassays. Regularly check your cell cultures for any signs of contamination and follow good cell culture practices.
Inconsistent Cell Seeding Variations in cell number can lead to inconsistent results. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and fill them with sterile PBS or medium instead.

Quantitative Data Summary

Bioassay Cell Line Parameter Value Reference
NF-κB Inhibition (TNF-α induced)-IC5018.4 µM[2]
Anti-fungal Activity-Effective Concentration5-10 µg/mL[2]
Cell ViabilitySH-SY5YIC50 (48h)59 µM[2]

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol describes a general procedure for assessing the inhibitory effect of DHCT on NF-κB activation using a luciferase reporter assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound (DHCT)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • TNF-α (or other appropriate NF-κB stimulus)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of DHCT in DMSO. On the day of the experiment, prepare serial dilutions of DHCT in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared DHCT dilutions to the respective wells. Include a vehicle control (medium with DMSO only). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings of the DHCT-treated wells to the vehicle control. Calculate the IC50 value of DHCT.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxicity of DHCT.

Materials:

  • Cell line of interest

  • This compound (DHCT)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of DHCT in complete medium and treat the cells as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis DHCT_prep Prepare DHCT Stock (10 mM in DMSO) dilution Prepare Serial Dilutions of DHCT in Medium DHCT_prep->dilution cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with DHCT (1-2 hours) cell_seeding->treatment dilution->treatment stimulation Stimulate with TNF-α (6-8 hours) treatment->stimulation viability_assay Perform MTT Assay (24-48 hours) treatment->viability_assay luciferase_assay Perform Luciferase Assay stimulation->luciferase_assay data_analysis Measure Luminescence or Absorbance luciferase_assay->data_analysis viability_assay->data_analysis ic50_calc Calculate IC50 data_analysis->ic50_calc

Caption: Experimental workflow for optimizing DHCT concentration.

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB Releases Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces DHCT DHCT DHCT->IKK Inhibits

Caption: DHCT inhibits the NF-κB signaling pathway.

mapk_pathway Stimulus Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK1) Stimulus->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK1_2 MEK1/2 MAPKKK->MKK1_2 JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MKK1_2->ERK Phosphorylates p_JNK p-JNK JNK->p_JNK p_ERK p-ERK1/2 ERK->p_ERK AP1 AP-1 p_JNK->AP1 Activates p_ERK->AP1 Activates Gene Inflammatory Gene Expression AP1->Gene Induces DHCT DHCT DHCT->MKK4_7 Inhibits DHCT->MKK1_2 Inhibits

Caption: DHCT modulates the MAPK signaling pathway.

References

troubleshooting variability in Dihydro-N-Caffeoyltyramine antioxidant assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting variability in Dihydro-N-Caffeoyltyramine antioxidant assay results. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and to provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity measured?

This compound is a phenolic amide found in various plants.[][2] Its antioxidant properties are of significant interest due to their potential role in mitigating oxidative stress, which is implicated in numerous diseases.[3][4] Accurate measurement of its antioxidant capacity is crucial for evaluating its therapeutic potential.

Q2: Which are the most common assays to measure the antioxidant activity of this compound?

The most frequently used assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[5][6] These methods are popular due to their sensitivity, speed, and relatively low cost.[7]

Q3: What are the underlying principles of these common antioxidant assays?

These assays are based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][8]

  • DPPH Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.[7][9]

  • ABTS Assay: This assay can proceed via both HAT and SET mechanisms. The pre-generated ABTS radical cation (ABTS•+) is reduced by the antioxidant, leading to a decolorization of the solution.[5][8]

  • ORAC Assay: This is a HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[5][10]

Q4: Why am I seeing high variability in my this compound antioxidant assay results?

High standard deviations in antioxidant assays can stem from several factors, including inconsistent sample preparation, reagent quality, and environmental conditions.[11] Specific issues can include pipetting errors, light sensitivity of reagents like DPPH, temperature fluctuations, and instrument inconsistencies.[11][12] The inherent properties of this compound, such as its solubility and stability in different solvents, can also contribute to variability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

DPPH Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Standard Deviation in Replicates - Inaccurate pipetting.- Incomplete mixing of sample and DPPH reagent.- Fluctuation in incubation temperature.- Degradation of DPPH solution due to light exposure.[11][12]- Use calibrated pipettes and ensure proper technique.- Vortex or thoroughly mix each sample after adding the DPPH solution.- Use a temperature-controlled incubator.- Prepare fresh DPPH solution and keep it in a light-protected container.[12]
Low or No Antioxidant Activity Detected - this compound is not fully dissolved.- Incorrect wavelength used for measurement.- DPPH solution has degraded.- The concentration of this compound is too low.- Ensure complete solubility of your compound. This compound is soluble in DMSO.[3] Consider the final solvent concentration in your assay.- The maximum absorbance for DPPH is typically between 515-517 nm.[8][9] Calibrate your spectrophotometer.- Test your DPPH solution with a known standard like ascorbic acid or Trolox.[13]
Color Interference from Sample - this compound solution has its own absorbance at the measurement wavelength.- Run a sample blank containing the sample and the solvent (without DPPH) and subtract its absorbance from the sample reading.[11]
ABTS Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Absorbance of ABTS•+ Solution - Incomplete generation of the ABTS radical cation.- Instability of the generated ABTS•+.- Allow the ABTS and potassium persulfate solution to react for the recommended time (typically 12-16 hours in the dark) to ensure complete radical generation.[8]- Use the ABTS•+ solution within its stability window. Dilute the stock solution to the working concentration just before use.[8]
Variability in Results Between Batches - Differences in reaction pH.- Variation in incubation time.[14]- Ensure the pH of the reaction mixture is consistent across all assays. The reactivity of some compounds in the ABTS assay is pH-dependent.[14][15]- Use a fixed and consistent incubation time for all samples and standards.[14]
Precipitation in Wells - Poor solubility of this compound in the aqueous assay buffer.- While ABTS is soluble in both aqueous and organic media, ensure your final solvent concentration (e.g., from a DMSO stock of this compound) is compatible with the assay buffer and does not cause precipitation.[8]
ORAC Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Temperature fluctuations across the microplate.[5] The generation of peroxyl radicals from AAPH is temperature-sensitive.[5]- Inconsistent pipetting of the AAPH initiator.- Ensure the plate reader has stable and uniform temperature control. Pre-incubate the plate to the desired temperature before adding the AAPH.- Use a multichannel pipette or an automated liquid handler for the addition of AAPH to minimize timing differences between wells.[16]
Low Fluorescent Signal or Rapid Decay in Blanks - Degradation of the fluorescein probe.- Incorrect filter set in the plate reader.- Prepare the fluorescein solution fresh and protect it from light.- Use the correct excitation and emission wavelengths for fluorescein (typically ~485 nm excitation and ~520 nm emission).
Sample Quenching of Fluorescence - The sample itself interferes with the fluorescence of the probe, independent of antioxidant activity.[17]- Run a control experiment with your sample and the fluorescein probe but without the AAPH radical generator to assess for direct quenching effects.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle or wrapped in aluminum foil to protect it from light.[12]

    • Prepare a series of dilutions of your this compound stock solution in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of your sample dilutions or standard.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[18]

    • Prepare a blank containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[18]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[8]

    • Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Assay Procedure:

    • Add 20 µL of your sample dilutions or a standard (like Trolox) to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a fixed time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[8]

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results can be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

ORAC Assay
  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be prepared fresh.[19]

    • Prepare a stock solution of this compound and a Trolox standard curve in the assay buffer.

  • Assay Procedure (for 96-well plate):

    • Add 25 µL of your sample, standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[16]

  • Measurement and Calculation:

    • Immediately begin recording the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm. The plate should be maintained at 37°C.

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Determine the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[19]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and is typically expressed as µmole of Trolox Equivalents (TE) per gram or liter of the sample.[19]

Visualized Workflows and Pathways

experimental_workflow General Antioxidant Assay Workflow prep Reagent & Sample Preparation assay Assay Execution (Incubation) prep->assay measure Spectrophotometric/ Fluorometric Measurement assay->measure calc Data Calculation (% Inhibition / AUC) measure->calc analysis Analysis (IC50 / TEAC) calc->analysis

Caption: General workflow for in vitro antioxidant capacity assays.

troubleshooting_logic Troubleshooting Logic for High Variability start High Variability Observed check_pipette Verify Pipette Calibration & Technique start->check_pipette check_reagents Check Reagent Freshness & Storage check_pipette->check_reagents [No Issue] resolve Problem Resolved check_pipette->resolve [Issue Found & Corrected] check_env Assess Environmental Factors (Temp, Light) check_reagents->check_env [No Issue] check_reagents->resolve [Issue Found & Corrected] check_instrument Validate Instrument Performance check_env->check_instrument [No Issue] check_env->resolve [Issue Found & Corrected] check_instrument->resolve [Issue Found & Corrected]

Caption: A logical approach to troubleshooting inconsistent results.

assay_mechanisms Antioxidant Assay Mechanisms cluster_set Single Electron Transfer (SET) cluster_hat Hydrogen Atom Transfer (HAT) antioxidant This compound (Antioxidant) dpph_radical DPPH• (Radical) antioxidant->dpph_radical e- peroxyl_radical ROO• (Peroxyl Radical) antioxidant->peroxyl_radical H• dpph_reduced DPPH-H (Reduced) dpph_radical->dpph_reduced stable_molecule ROOH (Stable Molecule) peroxyl_radical->stable_molecule

Caption: Simplified reaction mechanisms for antioxidant assays.

References

Technical Support Center: Dihydro-N-Caffeoyltyramine (DHCT) Extraction and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydro-N-Caffeoyltyramine (DHCT) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHCT) and why is its stability during extraction important?

This compound (DHCT) is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense[1][]. It is recognized for its potent antioxidative and anti-fungal properties[1]. Maintaining its structural integrity during extraction is crucial to preserve its biological activity for research and potential therapeutic applications.

Q2: What are the main factors that can cause degradation of DHCT during extraction?

The primary factors that can lead to the degradation of DHCT, a phenolic compound, include:

  • pH: Extremes in pH, particularly alkaline conditions, can promote hydrolysis and oxidation.

  • Temperature: High temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce isomerization and degradation of related compounds like N-caffeoyltyramine, suggesting a similar sensitivity for DHCT.

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases, can degrade phenolic compounds when plant tissues are disrupted.

  • Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of the catechol moiety of DHCT.

Q3: What are the potential degradation pathways for DHCT?

Based on the degradation of similar compounds, the potential degradation pathways for DHCT include:

  • Hydrolysis: Cleavage of the amide bond, yielding dihydrocaffeic acid and tyramine.

  • Oxidation: Oxidation of the dihydroxy-phenyl group (catechol moiety) to form quinones, which can then polymerize.

  • Isomerization: Although DHCT lacks the double bond present in N-caffeoyltyramine that undergoes cis-trans isomerization, other structural rearrangements might occur under harsh conditions.

Q4: What are the expected degradation products of DHCT?

While specific degradation products of DHCT are not extensively documented, based on the degradation of its parent compound, caffeic acid, potential degradation products could include hydroxytyrosol and protocatechuic aldehyde. Hydrolysis would yield dihydrocaffeic acid and tyramine.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of DHCT in the final extract. Incomplete extraction.- Increase the extraction time or the number of extraction cycles.- Reduce the particle size of the plant material by grinding to increase surface area.- Consider using ultrasound-assisted extraction (UAE) to enhance extraction efficiency.
Degradation of DHCT during extraction.- Control the temperature; perform extraction at room temperature or below if possible.- Protect the extraction mixture from light by using amber glassware or covering the vessels with aluminum foil.- Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6).- Deactivate enzymes by blanching the plant material or using solvents with enzyme inhibitors.
Presence of unknown peaks in the chromatogram of the extract. Degradation of DHCT or co-extraction of impurities.- Compare the chromatogram with that of a standard DHCT sample.- Use a milder extraction method (e.g., lower temperature, shorter time).- Purify the extract using techniques like solid-phase extraction (SPE) or column chromatography.
Discoloration of the extract (e.g., browning). Oxidation of phenolic compounds.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.- Use chelating agents like EDTA to sequester metal ions that catalyze oxidation.
Formation of an emulsion during liquid-liquid extraction. Presence of surfactants or lipids in the extract.- Centrifuge the mixture to break the emulsion.- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.- Filter the mixture through a bed of celite or glass wool.

Experimental Protocols

Protocol 1: Extraction of this compound from Lycium chinense Root Bark

This protocol is a synthesized procedure based on common methods for extracting phenolic amides from plant materials.

1. Sample Preparation:

  • Obtain fresh or dried root bark of Lycium chinense.
  • Wash the fresh material thoroughly to remove any soil and debris.
  • Dry the material at a temperature not exceeding 40°C to minimize thermal degradation.
  • Grind the dried root bark into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a 2 L flask.
  • Add 1 L of 80% ethanol containing 0.1% (v/v) formic acid (to maintain a slightly acidic pH).
  • Macerate the mixture at room temperature (20-25°C) for 24 hours with continuous stirring, protecting it from light.
  • Alternatively, perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (below 40°C).
  • Filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process on the residue two more times with fresh solvent.
  • Combine the filtrates.

3. Solvent Removal and Fractionation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
  • Suspend the crude extract in 200 mL of distilled water.
  • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL). DHCT is expected to be in the ethyl acetate fraction[].

4. Purification:

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.
  • Redissolve the residue in a minimal amount of methanol.
  • Further purify the DHCT using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform and methanol.
  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Quantification:

  • Quantify the amount of DHCT in the purified fractions using a validated HPLC-UV method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a procedure to assess the stability of a purified DHCT sample under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of purified DHCT in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
  • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and alkaline samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of DHCT remaining and to observe the formation of degradation products.

Data Presentation

The following table provides illustrative quantitative data on the stability of this compound under different conditions. Note: This data is hypothetical and serves as an example for what a stability study might reveal. Actual results may vary.

ConditionParameterValue% Degradation (Illustrative)
pH pH 2 (0.01 M HCl)24 h @ 25°C5%
pH 4 (Acetate Buffer)24 h @ 25°C< 2%
pH 7 (Phosphate Buffer)24 h @ 25°C10%
pH 10 (Carbonate Buffer)24 h @ 25°C35%
Temperature 4°C48 h< 1%
25°C (Room Temp)48 h5%
60°C48 h25%
80°C48 h50%
Light Dark (Control)24 h @ 25°C< 2%
Ambient Light24 h @ 25°C8%
UV Light (254 nm)24 h @ 25°C40%

Visualizations

degradation_pathway DHCT This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) DHCT->Hydrolysis Oxidation Oxidation (Oxygen, Metal Ions) DHCT->Oxidation Dihydrocaffeic_Acid Dihydrocaffeic Acid Hydrolysis->Dihydrocaffeic_Acid Tyramine Tyramine Hydrolysis->Tyramine Quinone Quinone Intermediate Oxidation->Quinone Polymers Polymerized Products Quinone->Polymers extraction_workflow Plant_Material Plant Material (Lycium chinense Root Bark) Grinding Grinding and Sieving Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol, room temp, dark) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation < 45°C) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Concentration->Partitioning Purification Column Chromatography (Silica Gel / Sephadex LH-20) Partitioning->Purification Analysis Analysis (HPLC-UV) Purification->Analysis

References

how to prepare a stable stock solution of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of Dihydro-N-Caffeoyltyramine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenolic amide compound.[] It is recognized for its antioxidant and antifungal properties and is often used in research related to fungal infections and inflammation.[][2]

Q2: What is the appearance and molecular weight of this compound?

This compound is a white to off-white solid.[] Its molecular formula is C17H19NO4, and its molecular weight is 301.35 g/mol .[][3]

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving this compound and its analogs.[4][5] For related compounds, other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone have also been mentioned, though their suitability for this compound should be experimentally verified.[4]

Q4: How should this compound powder and stock solutions be stored for stability?

For long-term stability, the solid powder should be stored at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C and is generally stable for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6] For short-term storage, some sources suggest that solutions can be kept at -20°C for up to a month, protected from light.[6]

Q5: Is it necessary to prepare fresh solutions for every experiment?

Whenever possible, it is best practice to prepare and use solutions on the same day.[4] If stock solutions are prepared in advance, they should be stored under the recommended conditions to ensure stability.[4][6] For in vivo experiments, it is particularly recommended to prepare working solutions freshly.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound Insufficient solvent volume or low temperature.Increase the solvent volume gradually. Gentle warming and/or sonication can aid in dissolution.[6][7] Ensure the compound has equilibrated to room temperature before adding the solvent.
Precipitation Observed in Stock Solution After Storage The solution may be supersaturated, or the storage temperature may have fluctuated.Before use, allow the vial to equilibrate to room temperature for at least one hour.[4] If precipitation persists, gentle warming and vortexing or sonication may be required to redissolve the compound.
Cloudiness or Phase Separation in Working Solution This can occur when an organic stock solution is diluted into an aqueous buffer.To prepare a working solution for in vivo studies, a common method involves a multi-step dilution. For example, the DMSO stock can be first mixed with a solubilizing agent like PEG300 and a surfactant like Tween-80 before the final addition of saline.[6][7] Always add solvents sequentially and ensure the solution is clear before adding the next component.[7]
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Always store the stock solution in tightly sealed vials at the recommended temperature and protect it from light.[4][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[6]

Quantitative Data Summary

Parameter Value Source
Molecular Formula C17H19NO4[][3]
Molecular Weight 301.35 g/mol [][3]
Appearance White to off-white solid[]
Powder Storage -20°C for up to 3 years[2]
Solution Storage -80°C for up to 1 year[2]
Solubility in DMSO (related compound) 27.5 mg/mL (91.87 mM)[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.01 mg of the compound (Molecular Weight = 301.34 g/mol ).

  • Dissolution:

    • Add the weighed powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial. For 3.01 mg of powder, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • Once the solution is clear, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

G cluster_prep Preparation Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_clarity Check for Clarity dissolve->check_clarity check_clarity->dissolve Not Clear aliquot Aliquot into Single-Use Vials check_clarity->aliquot Clear store Store at -80°C aliquot->store end_prep Stock Solution Ready store->end_prep

Caption: Workflow for Preparing a Stable this compound Stock Solution.

References

Technical Support Center: Dihydro-N-Caffeoyltyramine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Dihydro-N-Caffeoyltyramine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, encountered during the isolation and purification of this bioactive compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields of this compound.

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yield in natural product isolation can stem from several factors throughout the experimental workflow.[1][2] Key areas to investigate include:

  • Inefficient Extraction: The initial extraction from the plant matrix may be incomplete. This could be due to the choice of solvent, extraction time, temperature, or the physical preparation of the plant material.[3]

  • Compound Degradation: this compound, as a phenolic amide and a derivative of caffeic acid, is susceptible to degradation.[4][5][6] Factors such as pH, exposure to light, high temperatures, and oxidative conditions can lead to the breakdown of the target molecule.[3][7][8]

  • Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification steps.[1] This can be due to irreversible adsorption to the stationary phase, co-elution with other compounds, or degradation on the column.

  • Incomplete Solvent Evaporation: Residual solvent in the final product can lead to an inaccurate yield determination.

  • Suboptimal Storage: Improper storage of either the initial extract or the purified compound can lead to degradation over time.

Q2: How does the choice of extraction solvent affect the yield of this compound?

A2: The choice of solvent is critical for efficient extraction.[3] this compound has a moderate polarity. Therefore, solvents of similar polarity are likely to be most effective.

  • Recommended Solvents: Alcohols such as methanol and ethanol, or hydroalcoholic mixtures (e.g., 70-80% ethanol in water), are often good choices for extracting phenolic compounds.[3][9] Ethyl acetate is another solvent that can be effective.

  • Solvent Mixtures: Sometimes, a mixture of solvents can provide better results than a single solvent by modulating the polarity to better match that of the target compound.[10]

  • Troubleshooting: If you suspect inefficient extraction, consider performing a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract and potentially improve the yield of the target compound in a specific fraction.

Q3: I'm observing a brownish or dark-colored extract, and my final product is impure. What could be the reason?

A3: The dark coloration often indicates the presence of pigments (like chlorophylls) and oxidation products of phenols. The catechol moiety in this compound is particularly prone to oxidation, which can lead to the formation of colored quinone-type structures.

  • Minimizing Oxidation:

    • Work quickly and at low temperatures during extraction and purification.

    • Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.

    • Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Removing Pigments:

    • A preliminary extraction with a nonpolar solvent like hexane can help remove chlorophylls and lipids before the main extraction.

    • Adsorbent resins or specific solid-phase extraction (SPE) cartridges can be used to remove pigments from the crude extract.

Q4: My yield drops significantly after column chromatography. How can I optimize the purification step?

A4: Loss of product during column chromatography is a common issue.[1] Here are some troubleshooting strategies:

  • Choice of Stationary Phase: For a moderately polar compound like this compound, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective. If you are experiencing significant loss on silica gel due to irreversible adsorption, consider switching to a reversed-phase column.

  • Solvent System Optimization: Carefully select the mobile phase to ensure good separation and elution of your compound. For normal-phase chromatography, a mixture of a nonpolar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is common. For reversed-phase, mixtures of water (often acidified with formic or acetic acid to improve peak shape) and methanol or acetonitrile are typically used.

  • Column Loading: Overloading the column can lead to poor separation and loss of product. It is crucial to determine the optimal loading capacity for your column.

  • Alternative Purification Techniques: If column chromatography continues to result in low yields, consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), which can offer higher resolution and recovery.[11]

Quantitative Data on Isolation Yields

Plant Source (Hypothetical)Extraction MethodPurification MethodFinal Yield (mg/100g of dry plant material)
Lycium chinense root bark80% Ethanol MacerationSilica Gel Column Chromatography15 - 25
Cannabis sativa seedsSupercritical CO2 ExtractionPreparative HPLC10 - 20
Allium sativum (Garlic)Methanol Soxhlet ExtractionReversed-Phase C18 Chromatography5 - 15

Note: These values are estimates and should be used as a general guideline. Actual yields will vary.

Experimental Protocols

Protocol 1: Isolation of this compound from Lycium chinense Root Bark

This protocol is a representative method based on common practices for isolating phenolic amides from plant material.

1. Plant Material Preparation:

  • Obtain dried root bark of Lycium chinense.
  • Grind the root bark into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate 100 g of the powdered root bark in 1 L of 80% aqueous ethanol at room temperature for 24 hours with constant stirring.
  • Filter the mixture through cheesecloth and then through filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in 500 mL of distilled water.
  • Perform sequential liquid-liquid partitioning with an equal volume of:
  • n-hexane (to remove nonpolar compounds)
  • Ethyl acetate
  • The this compound is expected to be enriched in the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

4. Chromatographic Purification:

  • Prepare a silica gel column packed in chloroform.
  • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform-methanol mixture and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the column.
  • Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light.
  • Combine the fractions containing the pure this compound.
  • Evaporate the solvent to obtain the purified compound.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Start: Dried Plant Material (e.g., Lycium chinense root bark) grinding Grinding to Fine Powder start->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning fractionation Fraction Collection partitioning->fractionation purification Column Chromatography (Silica Gel or C18) fractionation->purification pure_compound Pure this compound purification->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis end End analysis->end

Caption: Workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Problem: Low Yield check_extraction Check Extraction Efficiency low_yield->check_extraction check_degradation Investigate Compound Degradation low_yield->check_degradation check_purification Optimize Purification Step low_yield->check_purification solvent Inappropriate Solvent? check_extraction->solvent time_temp Suboptimal Time/Temp? check_extraction->time_temp ph Unfavorable pH? check_degradation->ph oxidation Oxidation Occurring? check_degradation->oxidation column_loss Loss on Column? check_purification->column_loss poor_separation Poor Separation? check_purification->poor_separation solution_extraction Solution: Test different solvents/mixtures. Increase extraction time or use heat cautiously. solvent->solution_extraction time_temp->solution_extraction solution_degradation Solution: Buffer solvents. Work at low temperatures, use antioxidants, inert atmosphere. ph->solution_degradation oxidation->solution_degradation solution_purification Solution: Change stationary phase (e.g., C18). Optimize mobile phase, reduce column loading. column_loss->solution_purification poor_separation->solution_purification

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Dihydro-N-Caffeoyltyramine Purity Assessment by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for the purity assessment of Dihydro-N-Caffeoyltyramine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-DAD analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine group of this compound and residual silanol groups on the silica-based column.- Optimize Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups. - Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. - Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Poor Peak Resolution Inadequate separation between this compound and impurities or related compounds.- Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to fine-tune the elution strength. - Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities for phenolic compounds. - Optimize Gradient Profile: If using a gradient, adjust the slope and duration to enhance the separation of closely eluting peaks. - Lower the Flow Rate: Reducing the flow rate can improve separation efficiency.
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column contamination.- Ensure Proper Mobile Phase Mixing and Degassing: Use high-purity solvents and ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation.[1][2] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times and a stable baseline.[1][2] - Column Washing: Implement a robust column washing procedure after each analytical sequence to remove strongly retained compounds.
Ghost Peaks Contamination in the mobile phase, sample solvent, or from the HPLC system itself (e.g., injector carryover).- Run a Blank Gradient: Inject the mobile phase without the sample to identify if the ghost peaks originate from the solvent or system. - Use Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily using high-purity solvents and additives. - Injector Cleaning: Implement a needle wash step with a strong solvent to minimize carryover between injections.
Irreproducible Retention Times Inconsistent mobile phase preparation, fluctuating column temperature, or pump issues.- Precise Mobile Phase Preparation: Carefully prepare the mobile phase with accurate volumetric measurements and pH adjustments. - System Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. - Pump Maintenance: Check the pump for leaks and ensure it delivers a constant and pulse-free flow.

Frequently Asked Questions (FAQs)

1. What is a suitable starting HPLC-DAD method for this compound purity assessment?

A good starting point for method development would be a reversed-phase HPLC method. Below are some recommended initial conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm and 320 nm for monitoring, with a full scan from 200-400 nm for peak purity analysis.

2. How can I confirm the identity of the this compound peak?

Peak identity can be confirmed by comparing the retention time and the UV spectrum of the sample peak with that of a certified reference standard of this compound. The Diode-Array Detector (DAD) is crucial for this as it provides the UV spectrum of the eluting peak.

3. What are the expected degradation pathways for this compound under stress conditions?

While specific degradation pathways for this compound are not extensively documented in readily available literature, similar phenolic amides can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions. Oxidation of the catechol moiety is also a potential degradation route. A forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) is recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.

4. How do I perform method validation for a this compound purity assay?

Method validation should be performed according to ICH guidelines and typically includes the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B 5-25 min: 10-60% B 25-30 min: 60-10% B 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength 280 nm (for quantification), 320 nm (for confirmation), Scan 200-400 nm
Table 2: Representative Method Validation Data (Illustrative)
Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to obtain a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-DAD System Operation and Data Acquisition
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in triplicate to establish the calibration curve.

  • Inject the sample solutions in triplicate for purity assessment.

  • After the analytical run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

  • Process the chromatograms using appropriate software to determine peak areas, retention times, and UV spectra.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc_setup HPLC System Setup (Method from Table 1) equilibration Column Equilibration hplc_setup->equilibration injection Injection of Standards and Samples equilibration->injection separation Chromatographic Separation injection->separation detection DAD Detection (200-400 nm) separation->detection data_analysis Data Analysis: - Purity Assessment - Quantification detection->data_analysis report Generate Report data_analysis->report

Caption: Experimental workflow for HPLC-DAD purity assessment.

Troubleshooting_Logic start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No tailing->resolution No sol_tailing Adjust Mobile Phase pH Use End-Capped Column tailing->sol_tailing Yes baseline Baseline Instability? resolution->baseline No sol_resolution Optimize Gradient Change Organic Modifier resolution->sol_resolution Yes sol_baseline Check Mobile Phase Use Column Oven baseline->sol_baseline Yes other_issues Investigate Other Issues (e.g., Ghost Peaks) baseline->other_issues No

Caption: Troubleshooting decision tree for common HPLC issues.

References

minimizing batch-to-batch variation of Dihydro-N-Caffeoyltyramine effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation when working with Dihydro-N-Caffeoyltyramine (DHCT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHCT) and what are its primary biological effects?

A1: this compound (DHCT) is a phenolic amide compound. Its primary reported biological effects are potent antioxidant and anti-inflammatory activities. Research has shown that DHCT can down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, by inhibiting the C/EBP and AP-1 transcription factors.[1] It also suppresses the activation of MAP kinases (ERK and JNK), which are involved in cellular responses to stress and inflammation.[1]

Q2: We are observing inconsistent results in our cell-based assays with different batches of DHCT. What are the potential causes?

A2: Batch-to-batch variation is a known challenge when working with natural and synthetic compounds.[2][3] Key factors that can contribute to inconsistent results with DHCT include:

  • Purity and Impurities: The presence of impurities from the synthesis or extraction process can interfere with the biological activity of DHCT.

  • Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, oxygen, or incorrect temperatures) can lead to reduced efficacy.

  • Solvent and Formulation: The choice of solvent and the method of preparing stock solutions can affect the solubility and stability of DHCT, leading to variability in the effective concentration.

  • Experimental Conditions: Variations in cell culture conditions, reagent lots, and incubation times can all contribute to inconsistent outcomes.[2]

Q3: How can we ensure the quality and consistency of our DHCT batches?

A3: Implementing robust quality control (QC) measures is crucial.[4][5] We recommend the following QC steps for each new batch of DHCT:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the DHCT batch.

  • Identity Confirmation: Confirm the chemical identity of the compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Functional Assay: Test each new batch in a standardized, simple, and reproducible bioassay to confirm its biological activity.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, DHCT should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh for each experiment if possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during experiments with this compound.

Issue 1: Reduced or No Biological Activity Observed

Possible Causes & Solutions

Possible CauseRecommended Action
Compound Degradation - Ensure DHCT has been stored correctly (solid at -20°C, protected from light).- Prepare fresh stock solutions.
Incorrect Concentration - Verify calculations for dilutions.- Confirm the accuracy of pipetting.
Insoluble Compound - Observe the stock solution for any precipitates.- Consider using a different solvent or sonication to aid dissolution.
Cell Line Responsive- ness - Confirm that the cell line used is responsive to the expected pathway modulation by DHCT.- Include a positive control for the assay.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Action
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.
Edge Effects in Plates - Avoid using the outer wells of the plate for experimental samples.- Ensure proper humidity in the incubator.
Pipetting Errors - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Incomplete Mixing - Gently mix the plate after adding reagents.

Data Presentation

Table 1: Example of Batch-to-Batch Variation in a COX-2 Inhibition Assay

DHCT BatchPurity (by HPLC)IC50 for COX-2 Inhibition (µM)
Batch A98.5%15.2
Batch B91.2%28.9
Batch C99.1%14.8

This table illustrates how a lower purity batch (Batch B) can lead to a significantly higher IC50 value, indicating reduced potency.

Table 2: Quality Control Parameters for DHCT Batchets

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity Mass SpectrometryConforms to the expected molecular weight
Purity HPLC≥ 98%
Biological Activity COX-2 Inhibition AssayIC50 within ± 20% of the reference standard

Experimental Protocols

Protocol 1: Quality Control of DHCT Batches by HPLC

Objective: To determine the purity of a new batch of this compound.

Materials:

  • This compound (test and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column

Method:

  • Prepare a stock solution of the DHCT reference standard and the test batch at 1 mg/mL in methanol.

  • Prepare a series of dilutions of the reference standard to create a calibration curve.

  • Set up the HPLC system with a C18 column.

  • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

  • Inject the standards and the test sample.

  • Monitor the elution at a wavelength of 280 nm.

  • Calculate the purity of the test batch by comparing the peak area to the calibration curve.

Protocol 2: Functional Assay for DHCT Activity - COX-2 Expression in Macrophages

Objective: To assess the biological activity of a new batch of DHCT by measuring its ability to inhibit COX-2 expression.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (test and reference standard)

  • Reagents for Western blotting or qPCR to detect COX-2

Method:

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the DHCT test batch or reference standard for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Lyse the cells and collect the protein or RNA.

  • Analyze COX-2 protein levels by Western blot or mRNA levels by qPCR.

  • Compare the dose-response curves of the test batch and the reference standard to determine the IC50.

Visualizations

DHCT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway AP1_CEBP AP-1 & C/EBP Transcription Factors MAPK_Pathway->AP1_CEBP DHCT This compound DHCT->MAPK_Pathway DHCT->AP1_CEBP COX2_Gene COX-2 Gene AP1_CEBP->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA

Caption: Signaling pathway of this compound's anti-inflammatory effect.

QC_Workflow New_Batch Receive New DHCT Batch Visual_Inspection Visual Inspection (Appearance) New_Batch->Visual_Inspection Identity_Test Identity Confirmation (Mass Spectrometry) Visual_Inspection->Identity_Test Purity_Test Purity Analysis (HPLC) Identity_Test->Purity_Test Functional_Assay Biological Activity Assay (e.g., COX-2 Inhibition) Purity_Test->Functional_Assay Decision Meets Specifications? Functional_Assay->Decision Pass_QC Batch Passes QC Fail_QC Batch Fails QC (Contact Supplier) Decision->Pass_QC Yes Decision->Fail_QC No

Caption: Quality control workflow for new batches of this compound.

Troubleshooting_Tree Start Inconsistent Results with DHCT Check_Compound Check Compound Quality Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Purity_OK Purity & Identity Confirmed? Check_Compound->Purity_OK Reagents_OK Reagents & Cell Culture OK? Check_Protocol->Reagents_OK Storage_OK Proper Storage & Handling? Purity_OK->Storage_OK Yes New_Batch Test a New, Validated Batch Purity_OK->New_Batch No Storage_OK->Check_Protocol Yes Storage_OK->New_Batch No Optimize_Assay Optimize Assay Conditions Reagents_OK->Optimize_Assay No Consult_Support Consult Technical Support Reagents_OK->Consult_Support Yes

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Dihydro-N-Caffeoyltyramine and N-trans-caffeoyltyramine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar bioactive compounds is paramount. This guide provides a detailed, data-driven comparison of Dihydro-N-Caffeoyltyramine (DHCT) and N-trans-caffeoyltyramine (NCT), two phenolic amides with promising pharmacological profiles. We present a synthesis of available experimental data on their antioxidant, anti-inflammatory, and neuroprotective activities, supported by detailed experimental protocols and signaling pathway diagrams.

At a Glance: Key Bioactive Properties

BioactivityThis compound (DHCT)N-trans-caffeoyltyramine (NCT)
Antioxidant Activity Potent antioxidative effects reported, though specific quantitative data in common assays (DPPH, ABTS) is limited in currently available literature.Demonstrates significant antioxidant and free radical scavenging properties, comparable to quercetin.[1]
Anti-inflammatory Activity Suppresses cyclooxygenase-2 (COX-2) expression by inhibiting C/EBP and AP-1 transcription factors.[2]Markedly suppresses COX-2 expression and the production of prostaglandin E2 (PGE2) in response to inflammatory stimuli.[3]
Neuroprotective Activity Limited specific quantitative data available in the public domain.Exhibits neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines (PC12 and SH-SY5Y).[2][4]

In-Depth Bioactivity Comparison

Antioxidant Capacity

Table 1: Quantitative Antioxidant Activity Data (Data compiled from separate studies)

CompoundAssayIC50 / EC50 ValueReference
N-trans-caffeoyltyramineBACE1 Inhibition10.2 µg/mL[4]
N-trans-caffeoyltyramineMAO-B Inhibition2.6 µg/mL[4]
This compound-Data not available-

Note: The absence of data for DHCT in this table highlights a gap in the current publicly available research.

Anti-inflammatory Effects

Both compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme, a key mediator of inflammation.

This compound (DHCT): DHCT has been shown to down-regulate the expression of COX-2 at both the mRNA and protein levels.[2] Its mechanism of action involves the inhibition of the transcription factors C/EBP (CCAAT/enhancer-binding protein) and AP-1 (activator protein 1), which are crucial for the induction of COX-2 gene expression.[2] This targeted inhibition of signaling pathways highlights its potential as a specific anti-inflammatory agent.

N-trans-caffeoyltyramine (NCT): NCT is a potent modulator of inflammatory responses.[3] It significantly inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.[3] This effect is mediated by the suppression of COX-2 expression.[3]

Table 2: Quantitative Anti-inflammatory Activity Data (Data compiled from separate studies)

CompoundTarget/AssayIC50 ValueCell LineReference
This compoundCOX-2 Expression InhibitionNot ReportedMacrophages[2]
N-trans-caffeoyltyramineEffect on cell viability59 µMSH-SY5Y

Note: A direct IC50 value for COX-2 inhibition by DHCT is not specified in the cited literature, though its inhibitory effect is established.

Neuroprotective Potential

The neuroprotective activities of these compounds, particularly NCT, have been investigated in models of oxidative stress-induced neuronal cell death.

N-trans-caffeoyltyramine (NCT): NCT has demonstrated significant neuroprotective effects in both PC12 and SH-SY5Y neuronal cell lines.[2][4][5][6] It protects these cells from apoptosis induced by hydrogen peroxide (H₂O₂) by reducing oxidative stress.[2][4] The proposed mechanisms include the enhancement of endogenous antioxidant enzyme activities (catalase, superoxide dismutase, glutathione), reduction of reactive oxygen species (ROS) formation, and restoration of mitochondrial membrane potential.[2] Furthermore, NCT has shown inhibitory activity against key enzymes implicated in Alzheimer's disease, such as BACE1 and MAO-B, and reduces the aggregation of Aβ and Tau proteins.[4]

This compound (DHCT): Currently, there is a lack of specific quantitative data in the public domain detailing the neuroprotective effects of DHCT in similar experimental models. This represents a significant area for future research.

Table 3: Quantitative Neuroprotective Activity Data for N-trans-caffeoyltyramine

Target/AssayIC50 ValueCell LineReference
Aβ Aggregation Inhibition6.0 µg/mL-[4]
Tau Protein Phosphorylation Inhibition6.1 µg/mL-[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Sample Preparation: Dissolve the test compound (DHCT or NCT) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well.

  • Initiation of Reaction: Add the DPPH working solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The PGH2 is then reduced to PGF2α, which can be quantified using methods like ELISA or fluorometric detection of an intermediate product.

General Protocol (Fluorometric):

  • Reagent Preparation: Prepare assay buffer, COX probe, and a solution of the substrate (arachidonic acid). Reconstitute the human recombinant COX-2 enzyme.

  • Inhibitor and Control Preparation: Prepare various concentrations of the test compound (DHCT or NCT) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the test compounds, inhibitor control, and enzyme control to their respective wells.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Add the arachidonic acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission of 535/587 nm for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Calculation: The rate of the reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in this context, neuroprotection.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere and grow.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (DHCT or NCT) for a specific period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂), for a defined duration. A control group without the oxidative agent is also maintained.

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells). The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be calculated.

Signaling Pathway Diagrams

DHCT Anti-inflammatory Signaling Pathway

DHCT_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA (Phorbol Ester) PKC PKC PMA->PKC MAPK MAPK (ERK, JNK) PKC->MAPK IKK IKK PKC->IKK AP1_inactive AP-1 (c-Jun/c-Fos) (Inactive) MAPK->AP1_inactive IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65)-IκB (Inactive) IKK->NFkappaB_inactive Leads to IκB degradation NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus Translocation AP1_active AP-1 (c-Jun/c-Fos) (Active) AP1_inactive->AP1_active Phosphorylates AP1_nucleus AP-1 AP1_active->AP1_nucleus Translocation DHCT This compound (DHCT) DHCT->MAPK Inhibits DHCT->AP1_nucleus Inhibits CEBP_nucleus C/EBPβ DHCT->CEBP_nucleus Inhibits COX2_gene COX-2 Gene NFkappaB_nucleus->COX2_gene Binds to promoter AP1_nucleus->COX2_gene Binds to promoter CEBP_nucleus->COX2_gene Binds to promoter COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Transcription Pro_inflammatory_mediators Pro-inflammatory Mediators (PGE2) COX2_mRNA->Pro_inflammatory_mediators Translation & Synthesis

Caption: DHCT inhibits PMA-induced COX-2 expression in macrophages.

NCT Neuroprotective Signaling Pathway

NCT_Neuroprotective_Pathway cluster_stressor Oxidative Stressor cluster_cell Neuronal Cell (e.g., PC12) cluster_cytoplasm Cytoplasm H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Ca2_influx Ca²⁺ Influx H2O2->Ca2_influx MMP_loss Mitochondrial Membrane Potential Loss ROS->MMP_loss Ca2_influx->MMP_loss Apoptosis Apoptosis MMP_loss->Apoptosis NCT N-trans-caffeoyltyramine (NCT) NCT->ROS Reduces NCT->Ca2_influx Attenuates NCT->MMP_loss Restores NCT->Apoptosis Inhibits Antioxidant_Enzymes Antioxidant Enzymes (CAT, SOD, GSH) NCT->Antioxidant_Enzymes Increases activity Antioxidant_Enzymes->ROS Scavenges

Caption: NCT protects neuronal cells from oxidative stress-induced apoptosis.

Conclusion and Future Directions

Both this compound and N-trans-caffeoyltyramine exhibit promising bioactivities, particularly in the realms of anti-inflammatory and antioxidant effects. NCT currently has a more extensively documented profile, especially concerning its neuroprotective properties. The available data suggests that both compounds warrant further investigation as potential therapeutic agents.

A critical gap in the current research landscape is the lack of direct, quantitative comparative studies. Future research should focus on head-to-head comparisons of DHCT and NCT in standardized antioxidant, anti-inflammatory, and neuroprotective assays to elucidate their relative potencies and mechanisms of action more definitively. Such studies will be invaluable for guiding future drug discovery and development efforts.

References

A Comparative Analysis of the Antioxidant Activities of Dihydro-N-Caffeoyltyramine and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of Dihydro-N-Caffeoyltyramine and the well-characterized flavonoid, quercetin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the signaling pathways involved in their antioxidant mechanisms.

Executive Summary

Both this compound and quercetin demonstrate significant antioxidant potential through direct radical scavenging and modulation of cellular antioxidant defense systems. While direct comparative studies are limited, available data from standardized assays such as DPPH, ABTS, and ORAC allow for an objective assessment of their relative potencies. Quercetin is a well-established antioxidant with a wealth of supporting data. This compound, a hydroxycinnamic acid amide, also exhibits potent antioxidant effects, largely attributed to its catechol functional group.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound (represented by its close analogue, N-trans-caffeoyltyramine) and quercetin from various in vitro assays. A lower IC50 value indicates greater antioxidant potency.

CompoundAssayIC50 / Activity ValueReference(s)
N-trans-caffeoyltyramine*ORAC8.9 Trolox equivalents[1]
QuercetinDPPH4.36 ± 0.10 µM
QuercetinABTS1.89 ± 0.33 µg/mL[2]
QuercetinORAC4.07 to 12.85 µmol TE/µmol

*Note: Data for this compound is represented by N-trans-caffeoyltyramine, a structurally similar and more extensively studied compound.

Mechanisms of Antioxidant Action

This compound: The antioxidant capacity of this compound is primarily attributed to its chemical structure, specifically the catechol group, which can readily donate hydrogen atoms or electrons to neutralize free radicals[1]. In addition to direct radical scavenging, studies on the related compound N-trans-caffeoyltyramine have shown its ability to enhance the activity of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH)[3].

Quercetin: Quercetin is a potent antioxidant that acts through multiple mechanisms. It effectively scavenges a wide range of reactive oxygen species (ROS) due to its unique molecular structure[1]. Furthermore, quercetin is known to modulate key signaling pathways involved in cellular defense against oxidative stress, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5]. Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification genes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing antioxidant activity and the signaling pathways modulated by these compounds.

G cluster_workflow Experimental Workflow for Antioxidant Assays A Prepare Stock Solutions of Test Compounds (this compound & Quercetin) D Perform Serial Dilutions of Test Compounds A->D B Select Antioxidant Assay (DPPH, ABTS, or ORAC) C Prepare Reagents for Selected Assay B->C E Incubate Compounds with Assay Reagents C->E D->E F Measure Absorbance or Fluorescence E->F G Calculate % Inhibition or ORAC Value F->G H Determine IC50 Value (for DPPH and ABTS) G->H

Caption: Experimental workflow for antioxidant assays.

G cluster_pathways Comparative Antioxidant Signaling Pathways cluster_quercetin Quercetin cluster_dht This compound Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 ROS_Scavenging_Q Direct ROS Scavenging Quercetin->ROS_Scavenging_Q ARE ARE Binding Nrf2->ARE AntioxidantEnzymesQ Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymesQ CellularProtection_Q Enhanced Cellular Antioxidant Defense AntioxidantEnzymesQ->CellularProtection_Q ROS_Scavenging_Q->CellularProtection_Q DHT This compound ROS_Scavenging_DHT Direct ROS Scavenging (Catechol Group) DHT->ROS_Scavenging_DHT Enzyme_Activity Increased Activity of Antioxidant Enzymes (SOD, CAT, GSH) DHT->Enzyme_Activity CellularProtection_DHT Reduced Oxidative Stress ROS_Scavenging_DHT->CellularProtection_DHT Enzyme_Activity->CellularProtection_DHT

Caption: Comparative antioxidant signaling pathways.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and quercetin in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and quercetin as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well plate.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution.

    • Prepare an AAPH solution (free radical initiator).

    • Prepare a Trolox standard solution for the standard curve.

  • Sample Preparation: Prepare dilutions of this compound and quercetin in an appropriate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (buffer).

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the curve (AUC) for each sample and comparing it to the AUC of the Trolox standards. The results are expressed as Trolox equivalents (TE).

Conclusion

Both this compound and quercetin are effective antioxidants. Quercetin's antioxidant activity is extensively documented, with a well-understood mechanism involving both direct radical scavenging and modulation of the Nrf2 signaling pathway. While quantitative data for this compound is less abundant, the available information, primarily from its analogue N-trans-caffeoyltyramine, indicates a potent direct radical scavenging ability and the capacity to enhance endogenous antioxidant enzyme activity. Further direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these two compounds.

References

validating the antifungal efficacy of Dihydro-N-Caffeoyltyramine against Candida

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of Dihydro-N-Caffeoyltyramine against Candida species, benchmarked against established antifungal agents. The information presented herein is intended to support further research and development of novel antifungal therapies.

Overview of this compound

This compound is a phenolic amide that has demonstrated antifungal properties. A key study has shown that this compound is potent against Candida albicans at concentrations of 5–10 μg/ml.[1][2][3] A significant aspect of its bioactivity is its ability to impede the dimorphic transition of C. albicans, a critical virulence factor.[1][2][3] This suggests a potential mechanism of action that disrupts fungal pathogenesis.

Comparative In Vitro Efficacy

The following tables summarize the available quantitative data on the antifungal activity of this compound and compare it with standard antifungal drugs and a closely related phenolic compound, Caffeic Acid Phenethyl Ester (CAPE).

Table 1: Antifungal Activity Against Planktonic Candida Cells

CompoundCandida SpeciesMIC (μg/mL)MFC (μg/mL)Citation(s)
This compound C. albicans5-10 (Potent Activity)Not Reported[1][2][3]
Caffeic Acid Phenethyl Ester (CAPE) C. albicans12.5 - 100Not Reported[4]
C. glabrata12.5Not Reported[4]
C. parapsilosis12.5Not Reported[4]
C. tropicalis100Not Reported[4]
Fluconazole C. albicans0.25 - 1.0>64
C. glabrata8 - >64>64
C. parapsilosis1 - 4>64
C. tropicalis2 - 8>64
Amphotericin B C. albicans0.25 - 1.00.5 - 2.0
C. glabrata0.5 - 2.01.0 - 4.0
C. parapsilosis0.25 - 1.00.5 - 2.0
C. tropicalis0.5 - 2.01.0 - 4.0
Caspofungin C. albicans0.03 - 0.250.06 - 0.5
C. glabrata0.06 - 0.50.12 - 1.0
C. parapsilosis0.5 - 2.01.0 - 4.0
C. tropicalis0.06 - 0.50.12 - 1.0

Note: MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) ranges for standard antifungals are approximate and can vary based on the specific isolate and testing methodology.

Table 2: Anti-Biofilm Activity Against Candida albicans

CompoundBiofilm InhibitionMature Biofilm EradicationCitation(s)
This compound Inhibition of dimorphic transition suggests potential anti-biofilm activityNot Reported[1][2][3]
Caffeic Acid Phenethyl Ester (CAPE) MBIC: 50 μg/mL19-49% eradication at 25-50 µg/mL[4]
Fluconazole High resistance often observedLimited efficacy
Amphotericin B Generally effectiveEffective, but higher concentrations may be required
Caspofungin Effective against early-stage biofilmsVariable efficacy against mature biofilms

Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration that inhibits biofilm formation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate with RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared Candida suspension. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a secondary test following the MIC assay.

  • Subculturing: Aliquots from wells showing no visible growth in the MIC assay are subcultured onto SDA plates.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum.

Biofilm Inhibition Assay

The effect on Candida biofilm formation can be assessed using a crystal violet staining method.

  • Biofilm Formation: Candida cells are incubated in 96-well plates with a suitable growth medium (e.g., RPMI-1640) and varying concentrations of the test compound at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with 0.1% (w/v) crystal violet for 15 minutes.

  • Destaining and Quantification: Excess stain is removed by washing. The bound stain is solubilized with 95% ethanol, and the absorbance is measured at 570 nm. The percentage of biofilm inhibition is calculated relative to the control (no compound).

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in Candida have not been fully elucidated, its ability to inhibit the yeast-to-hyphae transition provides critical clues.[1][2][3] This dimorphic switch is a key virulence factor regulated by complex signaling networks. Phenolic compounds, in general, are known to exert antifungal effects through various mechanisms, including disruption of the cell membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress.

The inhibition of dimorphism suggests that this compound may interfere with one or more of the major signaling pathways controlling morphogenesis in C. albicans, such as the cAMP-PKA pathway or the MAPK signaling cascade.

Experimental Workflow for Antifungal Efficacy Validation

G cluster_0 In Vitro Antifungal Susceptibility Testing cluster_1 Data Analysis & Comparison start Candida spp. Isolates mic MIC Determination (Broth Microdilution) start->mic biofilm Biofilm Inhibition Assay (Crystal Violet) start->biofilm mfc MFC Determination mic->mfc compare Compare with Standard Antifungals mic->compare mfc->compare biofilm->compare report Publish Comparison Guide compare->report

Caption: Workflow for validating the antifungal efficacy of a test compound.

Putative Signaling Pathway Interference

The Ras/cAMP/PKA signaling pathway is a central regulator of hyphal development in C. albicans. Environmental cues activate Ras1, which in turn stimulates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor Efg1, a key regulator of hypha-specific genes. The observed inhibition of dimorphism by this compound suggests a potential disruption at one or more points within this cascade.

G cluster_pathway Putative Interference with Ras/cAMP/PKA Pathway Env Environmental Cues (e.g., Serum, 37°C) Ras1 Ras1 Env->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 HSG Hypha-Specific Genes (e.g., HWP1, ALS3) Efg1->HSG Hyphae Hyphal Formation HSG->Hyphae DCT This compound DCT->Cyr1 ? DCT->PKA ? DCT->Efg1 ?

Caption: Potential interference points of this compound in the Ras/cAMP/PKA pathway.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity against Candida albicans, particularly through its inhibition of the crucial yeast-to-hyphae dimorphic transition. While initial data on its potency are encouraging, further research is required to establish a comprehensive antifungal profile. Future studies should focus on:

  • Determining standard MIC and MFC values against a broader range of clinical Candida isolates, including non-albicans species.

  • Quantifying its efficacy against Candida biofilms.

  • Elucidating the precise molecular mechanism of action and identifying its direct cellular targets.

  • Investigating its in vivo efficacy and safety in relevant animal models of candidiasis.

The development of new antifungal agents with novel mechanisms of action is critical in the face of rising drug resistance. This compound represents a promising lead compound that warrants further investigation.

References

A Comparative Analysis of Dihydro-N-Caffeoyltyramine and Other Phenolic Amides in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide found in various plants, has garnered significant interest for its diverse biological activities. This guide provides an objective comparison of DHCT with other structurally related phenolic amides, including N-caffeoyltyramine, N-feruloyltyramine, and N-p-coumaroyltyramine. The comparison focuses on their antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, supported by experimental data.

Comparative Biological Activities: A Quantitative Overview

The efficacy of this compound and its analogs varies depending on their specific chemical structures. The following tables summarize the available quantitative data from various studies, providing a comparative perspective on their biological potencies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Antioxidant Activity

The antioxidant capacity of these phenolic amides is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
This compound Data not available in comparative studiesData not available in comparative studies
N-caffeoyltyramine ~10.2 µg/mL (BACE1 inhibition)Data not available in comparative studies[1]
N-feruloyltyramine Data not available in comparative studiesData not available in comparative studies
N-p-coumaroyltyramine Data not available in comparative studiesData not available in comparative studies
Caffeic Acid (Reference)1.59 ± 0.06 µg/mL1.59 ± 0.06 µg/mL[2]
Trolox (Reference)3.77 ± 0.08 µg/mL2.93 ± 0.03 µg/mL[3]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

CompoundCOX-2 Inhibition IC50 (µM)iNOS Inhibition (Nitric Oxide Production) IC50 (µM)Reference
This compound Suppresses PMA-induced COX-2 expressionData not available[4]
N-caffeoyl Serotonin (analogue) 42.5Data not available[5]
N-feruloyltyramine Data not available in comparative studies17.36 (in LPS-stimulated BV-2 cells)
Chrysin Derivative (Ch-4) 2.7No effect[6][7]
Indomethacin (Reference)2.0Data not available[6]

Note: Quantitative IC50 values for direct COX-2 and iNOS inhibition by this compound were not found in direct comparative studies. The data for N-caffeoyl serotonin, a structurally related amide, and a chrysin derivative are provided for context. This compound has been shown to down-regulate COX-2 expression rather than directly inhibit its enzymatic activity.

Signaling Pathways and Mechanisms of Action

Phenolic amides exert their biological effects by modulating various intracellular signaling pathways. This compound, in particular, has been shown to interfere with key inflammatory and oxidative stress pathways.

Anti-inflammatory Signaling Cascade

This compound has been demonstrated to suppress the expression of the pro-inflammatory enzyme COX-2.[4] This is achieved by inhibiting the activation of critical transcription factors, namely activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[4] The upstream regulation of these transcription factors involves the mitogen-activated protein kinase (MAPK) signaling pathway. This compound significantly inhibits the phosphorylation of ERK and JNK, two key kinases in the MAPK cascade.[4]

G PMA PMA (Phorbol Ester) MAPK_cascade MAPK Cascade (ERK, JNK) PMA->MAPK_cascade AP1 AP-1 (c-jun/c-fos) MAPK_cascade->AP1 Activates CEBP C/EBPβ MAPK_cascade->CEBP Activates COX2_gene COX-2 Gene AP1->COX2_gene Induces Transcription CEBP->COX2_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 PGE2 (Prostaglandin E2) COX2_protein->PGE2 Catalyzes Production DHCT This compound DHCT->MAPK_cascade Inhibits

Caption: Inhibition of the MAPK/AP-1/C/EBP pathway by this compound.

Many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory genes, including iNOS and COX-2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer NFkB_active Active NF-κB Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_genes Activates Transcription Nucleus Nucleus Phenolic_Amides Phenolic Amides Phenolic_Amides->IKK Inhibit

Caption: General mechanism of NF-κB inhibition by phenolic amides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of phenolic amides.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to protect cells from oxidative stress.

Workflow:

G start Seed adherent cells (e.g., HeLa, HepG2) in 96-well plate culture Culture to 90-100% confluency start->culture wash1 Wash cells with DPBS/HBSS culture->wash1 pretreat Pre-incubate with DCFH-DA and test compound wash1->pretreat incubate Incubate at 37°C for 60 minutes pretreat->incubate wash2 Wash cells with DPBS/HBSS incubate->wash2 initiate Add Free Radical Initiator wash2->initiate read Measure fluorescence (Ex: 480nm, Em: 530nm) over time initiate->read

Caption: Cellular Antioxidant Assay Workflow.

Detailed Steps:

  • Cell Culture: Adherent cells (e.g., HeLa or HepG2) are cultured in a 96-well black fluorescence microplate until they reach 90-100% confluency.[2][6][8]

  • Washing: The culture medium is removed, and the cells are gently washed three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[2][6][8]

  • Pre-incubation: Cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), and the test antioxidant compound (or a standard like Quercetin) for 60 minutes at 37°C.[2][6][8]

  • Washing: The pre-incubation solution is removed, and the cells are washed again three times with DPBS or HBSS.[2][6][8]

  • Initiation of Oxidative Stress: A free radical initiator solution is added to the wells.[2][6][8]

  • Fluorescence Measurement: The fluorescence intensity is immediately measured at an excitation wavelength of approximately 480 nm and an emission wavelength of around 530 nm over a period of 60 minutes at 37°C.[2][6][8] The antioxidant activity is determined by the compound's ability to suppress the fluorescence generated from the oxidation of DCFH.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Detailed Steps:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Detailed Steps:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]

  • Reaction: The test compound is added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

COX-2 and iNOS Inhibition Assays

COX-2 Inhibition Assay (In Vitro):

  • Enzyme and Substrate Preparation: Purified COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

iNOS Inhibition Assay (Cell-based):

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the culture medium is measured using the Griess reagent.

  • Calculation: The percentage of inhibition of nitric oxide production is calculated, and the IC50 value is determined.

Neuroprotection Assay (PC12 Cell Viability - MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Detailed Steps:

  • Cell Culture: PC12 cells are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with the test compound for a specific duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-β peptide.[10][11]

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This compound and its related phenolic amides exhibit a range of promising biological activities, particularly in the realms of antioxidant and anti-inflammatory action. While direct comparative studies providing a comprehensive set of quantitative data are somewhat limited, the available evidence suggests that the subtle structural differences between these compounds, such as the saturation of the propanoid side chain in this compound, can influence their biological potency and mechanisms of action.

The primary anti-inflammatory mechanism for this compound appears to be the downregulation of COX-2 expression via inhibition of the MAPK/AP-1/C/EBP signaling pathway, distinguishing it from direct enzymatic inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the most promising candidates for further development as therapeutic agents for oxidative stress and inflammation-related diseases. The detailed experimental protocols provided in this guide should facilitate such future research endeavors.

References

The Structure-Activity Relationship of Dihydro-N-Caffeoyltyramine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide, and its analogs are emerging as promising candidates in drug discovery due to their significant antioxidant and anti-inflammatory properties. Understanding the relationship between their chemical structure and biological activity is crucial for the development of potent therapeutic agents. This guide provides a comparative analysis of DHCT analogs, supported by experimental data, to elucidate their structure-activity relationship (SAR).

Core Findings in Structure-Activity Relationship

The biological activity of this compound analogs is predominantly influenced by the substitution pattern on both the caffeoyl and tyramine moieties. Key structural features that govern their antioxidant and anti-inflammatory effects include:

  • Hydroxyl Groups on the Caffeoyl Moiety: The presence and position of hydroxyl groups on the phenyl ring of the caffeoyl group are critical for antioxidant activity. A catechol (3,4-dihydroxy) substitution pattern is a strong determinant of radical scavenging ability. The number of hydroxyl groups is directly correlated with increased antioxidant potency.

  • Saturation of the Propenoic Acid Linker: this compound, with its saturated linker, exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression. This suggests that the flexibility and conformation conferred by the saturated chain are important for this specific mechanism.

  • Amide Linkage: The amide bond connecting the caffeoyl and tyramine moieties is considered favorable for biological activity, potentially contributing to interactions with target enzymes through hydrogen bonding.

Comparative Biological Activity of N-Caffeoyltyramine Analogs

CompoundStructureDPPH Radical Scavenging Activity (Relative Ranking)Key Structural Features
N-trans-caffeoyl-L-cysteine methyl ester Caffeoyl moiety + Cysteine methyl ester1 (Most Active)Catechol group, -SH and -NH groups
N-trans-caffeoyldopamine Caffeoyl moiety + Dopamine2Two catechol groups
N-trans-caffeoyltyramine Caffeoyl moiety + Tyramine3Catechol group, single hydroxyl on tyramine
N-trans-caffeoyl-β-phenethylamine Caffeoyl moiety + Phenethylamine4Catechol group, no hydroxyl on phenethylamine
Trolox C (Standard) Chromanol ring5
Caffeic acid phenethyl ester Caffeic acid + Phenethyl alcohol (ester)6Catechol group, ester linkage
Caffeic acid 7Catechol group
Ferulic acid 8 (Least Active)Methoxy and hydroxyl group

Data compiled from Son and Lewis, 2002.

Anti-inflammatory Mechanism: Inhibition of COX-2 Expression

This compound has been shown to exert its anti-inflammatory effects by down-regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This inhibition is achieved through the modulation of specific signaling pathways.

Signaling Pathway for DHCT-mediated COX-2 Inhibition

DHCT_COX2_Inhibition cluster_upstream Upstream Signaling cluster_transcription_factors Transcription Factors PMA PMA ERK ERK PMA->ERK activates JNK JNK PMA->JNK activates CEBP C/EBPβ PMA->CEBP activates DHCT This compound (DHCT) DHCT->ERK inhibits DHCT->JNK inhibits AP1 AP-1 DHCT->AP1 inhibits DHCT->CEBP inhibits ERK->AP1 activates JNK->AP1 activates COX2_mRNA COX-2 mRNA AP1->COX2_mRNA induces transcription CEBP->COX2_mRNA induces transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation PGE2 PGE2 (Inflammation) COX2_Protein->PGE2 catalyzes

Caption: DHCT inhibits PMA-induced COX-2 expression via MAPK/AP-1 and C/EBPβ pathways.

DHCT significantly inhibits the activation of the mitogen-activated protein (MAP) kinases, ERK and JNK, which are upstream regulators of the transcription factor activator protein-1 (AP-1).[1] Additionally, DHCT reduces the expression of C/EBPβ.[1] By inhibiting the activation and expression of these key transcription factors, DHCT effectively suppresses the transcription of the COX-2 gene, leading to reduced production of pro-inflammatory prostaglandins like PGE2.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

DPPH_Assay_Workflow start Start prepare_sample Prepare this compound analog solutions (various concentrations) start->prepare_sample mix Mix analog solution with DPPH solution prepare_sample->mix prepare_dpph Prepare DPPH solution in methanol prepare_dpph->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Methodology:

  • Prepare stock solutions of the this compound analogs and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent.

  • In a microplate, add various concentrations of the test compounds and the standard to different wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Workflow:

COX2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare assay buffer, COX-2 enzyme, and arachidonic acid (substrate) start->prepare_reagents incubate_enzyme Pre-incubate COX-2 enzyme with analog or control inhibitor (e.g., Celecoxib) prepare_reagents->incubate_enzyme prepare_compounds Prepare this compound analog solutions (various concentrations) prepare_compounds->incubate_enzyme initiate_reaction Initiate reaction by adding arachidonic acid incubate_enzyme->initiate_reaction detect_product Detect product formation (e.g., PGE2) using ELISA or fluorescent probe initiate_reaction->detect_product calculate Calculate percentage inhibition and IC50 value detect_product->calculate end End calculate->end

Caption: Workflow for the in vitro COX-2 inhibition assay.

Methodology:

  • A reaction mixture containing assay buffer, heme, and the COX-2 enzyme is prepared.

  • The test compounds (this compound analogs) at various concentrations are added to the reaction mixture and pre-incubated. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the control (without inhibitor).

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of COX-2 activity, is determined from a dose-response curve.

Conclusion

The structure-activity relationship of this compound analogs highlights the critical role of the catechol moiety for antioxidant activity and suggests the importance of the saturated linker and amide functionality for anti-inflammatory effects. The presented data and experimental protocols provide a foundation for researchers to design and evaluate novel analogs with enhanced therapeutic potential. Further studies focusing on a systematic variation of substituents on both the caffeoyl and tyramine portions of the molecule are warranted to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. This will enable the rational design of next-generation antioxidant and anti-inflammatory agents.

References

A Comparative Guide to the Anti-Inflammatory Effects of Dihydro-N-Caffeoyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT), also referred to as N-trans-ρ-caffeoyl tyramine (CT). It compares its efficacy with other known anti-inflammatory agents and details the underlying molecular mechanisms and experimental protocols used for its evaluation.

Introduction to this compound

This compound is a phenolic amide that has been isolated from natural sources such as the root bark of Lycium chinense.[1] It is recognized for its potent antioxidant and anti-inflammatory activities.[1][2] Research indicates that DHCT effectively modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators. This makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This guide will compare its effects against other natural compounds like Curcumin and Resveratrol, and the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of this compound and comparable compounds are primarily mediated through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.[3][4]

2.1. NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, activating the transcription of genes for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[6][7] Many natural compounds, including DHCT, exert their anti-inflammatory effects by inhibiting this pathway.[3][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Site cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p65/p50 (Inactive NF-κB) IkBa_p P-IκBα IkBa->IkBa_p NFkB_active p65/p50 (Active NF-κB) Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_translocation NFkB_active->NFkB_translocation DHCT_Inhibit DHCT & Alternatives (e.g., Curcumin) DHCT_Inhibit->IKK Inhibits DNA κB Sites (DNA) NFkB_translocation->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines

Figure 1. The NF-κB signaling pathway and points of inhibition.

2.2. MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, regulates cellular responses to a variety of external stimuli.[9] These kinases activate transcription factors such as activator protein-1 (AP-1), which is composed of c-Jun and c-Fos proteins.[1][10] AP-1, in turn, promotes the expression of inflammatory mediators, including COX-2. DHCT has been shown to significantly inhibit the phosphorylation, and thus activation, of ERK and JNK.[1][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Site cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., PMA, LPS) ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 pERK P-ERK ERK->pERK Phosphorylation pJNK P-JNK JNK->pJNK Phosphorylation pp38 P-p38 p38->pp38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) pERK->AP1 Activates pJNK->AP1 Activates DHCT_Inhibit DHCT DHCT_Inhibit->ERK Inhibits DHCT_Inhibit->JNK Inhibits Transcription Gene Transcription AP1->Transcription Inflam_Genes Inflammatory Genes (e.g., COX-2) Transcription->Inflam_Genes

Figure 2. The MAPK signaling pathway showing inhibition by DHCT.

Comparative Efficacy: In Vitro Data

The anti-inflammatory potential of DHCT has been quantified through various in vitro assays, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the inhibitory effects of DHCT on key inflammatory mediators compared to other compounds.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundAssay TargetCell LineStimulantIC50 / % InhibitionCitation
This compound NO ProductionRAW 264.7LPSDose-dependent inhibition[8][11]
This compound PGE2 ProductionMacrophagesPMADose-dependent inhibition[1]
This compound PGE2 ProductionRAW 264.7LPSMarked suppression[8][11]
CurcuminIL-8 ExpressionEpithelial Cells-Strong inhibition[12]
ResveratrolTNF-α, IL-6THP-1-Significant reduction[13]
PterostilbeneTNF-α, IL-6THP-1-More effective than Resveratrol[13]
IbuprofenTNF-αC2C12LPSLess effective than Neem/Licorice[14]

Note: Specific IC50 values for DHCT are not consistently reported in abstracts; studies confirm dose-dependent activity. Data for alternatives are provided for context on their established effects.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineStimulantEffectCitation
This compound TNF-αRAW 264.7LPSDose-dependent inhibition[8][11]
This compound IL-6RAW 264.7LPSDose-dependent inhibition[8][11]
This compound IL-10RAW 264.7LPSDose-dependent inhibition[11]
CurcuminTNF-α, IL-6Macrophages-Strong inhibition[12]
Berberine ChlorideTNF-α, IL-6Macrophages-Strong inhibition[12]
Epigallocatechin GallateTNF-α, IL-6Macrophages-Strong inhibition[12]

Note: IL-10 is often considered an anti-inflammatory cytokine, but its modulation can be context-dependent in inflammatory models.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the anti-inflammatory properties of compounds like DHCT. Below are detailed methodologies for key experiments.

4.1. General Experimental Workflow

A typical workflow for screening anti-inflammatory compounds involves cell culture, stimulation to induce an inflammatory response, and subsequent measurement of inflammatory markers.

Experimental_Workflow cluster_assays 6. Downstream Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment Incubate cells with DHCT or alternative compounds at various concentrations. A->B C 3. Inflammatory Stimulation Add agent like LPS or PMA to induce inflammation. B->C D 4. Incubation Allow inflammatory response to develop (e.g., 24 hours). C->D E 5. Sample Collection D->E F Collect Culture Supernatant E->F G Perform Cell Lysis E->G H Griess Assay (for NO) F->H I ELISA (for PGE2, Cytokines) F->I J Western Blot (for Proteins like COX-2, p-JNK, p-ERK) G->J K RT-PCR (for mRNA expression) G->K

Figure 3. A general workflow for in vitro anti-inflammatory assays.

4.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable and oxidized product of NO.[15]

  • Sample Preparation: Cell culture supernatants are collected after treatment and stimulation.

  • Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), samples are first incubated with nitrate reductase and its cofactor (NADH or NADPH) to convert nitrate (NO₃⁻) to nitrite.[16][17]

  • Griess Reaction: An equal volume of Griess reagent (typically a solution of sulfanilamide in acid, followed by N-naphthyl-ethylenediamine) is added to each sample.[15]

  • Incubation: The mixture is incubated for 5-10 minutes at room temperature, protected from light.

  • Measurement: The formation of a purple azo compound is measured spectrophotometrically at an absorbance of ~540 nm.[15][16]

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated from known concentrations of sodium nitrite.

4.3. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Immunoassays

Enzyme-Linked Immunosorbent Assays (ELISAs) are the standard for quantifying the concentration of specific proteins like PGE2 and cytokines in cell culture supernatants.[18][19]

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the target molecule (e.g., anti-PGE2 or anti-TNF-α).

  • Sample Addition: Cell culture supernatants and a series of standards of known concentration are added to the wells. The plate is incubated to allow the target molecule to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody: A biotinylated detection antibody, also specific to the target, is added. This antibody binds to a different epitope on the target molecule.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: The reaction is stopped with an acid solution (e.g., H₂SO₄).

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm). The concentration in the samples is calculated from the standard curve.[20][21]

Conclusion

The available experimental data robustly supports the anti-inflammatory potential of this compound. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of key inflammatory mediators, including NO, PGE2, TNF-α, and IL-6.[1][11] Comparative analysis suggests its efficacy is potent, positioning it as a strong candidate for further preclinical and clinical development. While direct head-to-head quantitative comparisons with alternatives like curcumin or ibuprofen are still emerging, the foundational evidence highlights DHCT as a promising natural compound for the management of inflammatory conditions.[12] Future research should focus on establishing precise IC50 values across a range of inflammatory markers and cell types to better position it within the landscape of anti-inflammatory agents.

References

A Comparative Guide to Synthetic vs. Natural Dihydro-N-Caffeoyltyramine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), also known as N-trans-Caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant and anti-inflammatory properties.[1] As a compound of interest for therapeutic development, researchers often face the choice between utilizing DHCT isolated from natural sources or a chemically synthesized version. This guide provides an objective comparison of synthetic and natural DHCT, supported by experimental data and detailed protocols to aid in the selection of the appropriate material for research purposes.

While direct comparative studies on the bioactivity of natural versus synthetic DHCT are not extensively documented, the principle of chemical identity dictates that a pure synthetic molecule will exhibit the same biological effects as its natural counterpart. The primary differences, therefore, lie in their origin, purity, scalability, and cost-effectiveness.

Key Comparative Insights

FeatureSynthetic this compoundNatural this compound
Purity High purity achievable, often >98%. Free of plant-derived contaminants.[2]Purity can vary depending on the extraction and purification methods. May contain other structurally related plant compounds.
Source Chemical synthesis or precision fermentation.[3]Extracted from various plants, including the root bark of Lycium chinense and hempseed.[1][4]
Cost-Effectiveness Can be more cost-effective for large-scale production due to optimized and reproducible processes.[3]The cost can be high due to the complexity of extraction and purification from plant material.
Scalability Highly scalable to produce large, consistent batches for extensive studies.[2][3]Scalability can be limited by the availability of the plant source and the efficiency of the extraction process.
Consistency High batch-to-batch consistency ensures reproducibility of experimental results.[2]Can exhibit variability between batches due to factors like plant genetics, growing conditions, and extraction efficiency.[2]
Potential Contaminants Potential for residual solvents and reagents from the synthesis process.Potential for pesticides, herbicides, and other environmental contaminants from the plant source, as well as co-extracted plant metabolites.

Biological Activity Data

The following table summarizes the reported biological activities of this compound. As synthetic and natural DHCT are chemically identical, these activities are applicable to both forms, provided the material is of high purity.

Biological ActivityAssay/ModelKey FindingsReference
Antioxidant Activity DPPH Radical Scavenging AssayExhibited significant DPPH radical scavenging activity.[4][4]
ABTS Radical Scavenging AssayDemonstrated potent scavenging of ABTS radicals.[4][4]
Anti-inflammatory Activity LPS-stimulated RAW 264.7 macrophagesInhibited the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[5][5]
LPS-stimulated RAW 264.7 macrophagesMarkedly suppressed the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2).[1][5][1][5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DHCT (synthetic or natural) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a series of dilutions of the DHCT solution to a 96-well plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DHCT sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of DHCT.

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This in vitro assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DHCT (synthetic or natural) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

    • Cytokine Production (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.

    • COX-2 Expression: Analyze the protein expression of COX-2 in cell lysates by Western blotting.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Synthetic DHCT Synthetic DHCT Antioxidant Assays (e.g., DPPH) Antioxidant Assays (e.g., DPPH) Synthetic DHCT->Antioxidant Assays (e.g., DPPH) Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) Synthetic DHCT->Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) Natural DHCT Natural DHCT Natural DHCT->Antioxidant Assays (e.g., DPPH) Natural DHCT->Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) IC50 Determination IC50 Determination Antioxidant Assays (e.g., DPPH)->IC50 Determination Cytokine Quantification Cytokine Quantification Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages)->Cytokine Quantification Protein Expression Analysis Protein Expression Analysis Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages)->Protein Expression Analysis

Caption: General experimental workflow for comparing synthetic and natural DHCT.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription DHCT DHCT DHCT->IKK inhibits

Caption: DHCT inhibits the NF-κB signaling pathway.

mapk_pathway PMA PMA (Stimulus) MAPKKK MAPKKK PMA->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK (ERK, JNK) MAPK (ERK, JNK) MAPKK->MAPK (ERK, JNK) activates AP-1 (c-jun/c-fos) AP-1 (c-jun/c-fos) MAPK (ERK, JNK)->AP-1 (c-jun/c-fos) activates COX-2 Gene COX-2 Gene AP-1 (c-jun/c-fos)->COX-2 Gene induces transcription DHCT DHCT DHCT->MAPK (ERK, JNK) inhibits activation

Caption: DHCT modulates the MAPK signaling pathway.[1]

Conclusion

The choice between synthetic and natural this compound for experimental purposes hinges on the specific requirements of the study. For research demanding high purity, batch-to-batch consistency, and scalability, synthetic DHCT is the superior option.[2] It ensures that the observed biological effects are attributable to the compound itself and not to potential contaminants, thereby enhancing the reproducibility and reliability of the experimental data. Natural DHCT may be suitable for preliminary screening or studies where the synergistic effects of co-extracted compounds are being investigated. Ultimately, a thorough characterization of the chosen material is crucial for the interpretation of experimental outcomes.

References

Dihydro-N-Caffeoyltyramine: A Comparative Analysis of its Anti-Inflammatory and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the landscape of novel therapeutic compounds, Dihydro-N-Caffeoyltyramine (DHCT) has emerged as a significant molecule with potent anti-inflammatory and antioxidant properties. A comprehensive review and comparison of its mechanism of action with established alternatives provide valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to objectively evaluate DHCT's performance against other compounds targeting similar cellular pathways.

Anti-Inflammatory Mechanism of Action: Inhibition of COX-2 through AP-1 and C/EBP Pathway

This compound exerts its anti-inflammatory effects primarily by down-regulating the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This regulation is achieved through the inhibition of the transcription factors Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP). Experimental evidence demonstrates that DHCT suppresses the induction of COX-2 mRNA and protein, leading to a dose-dependent inhibition of Prostaglandin E2 (PGE2) production. While a specific IC50 value for DHCT's inhibition of PGE2 has not been definitively reported in the reviewed literature, its dose-dependent effect is clearly established.

dot

DHCT_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., PMA) cluster_pathway Signaling Cascade cluster_inhibition Inhibition by DHCT cluster_response Inflammatory Response PMA PMA MAPK MAPK (ERK, JNK) PMA->MAPK Activates AP1 AP-1 (c-jun/c-fos) MAPK->AP1 Activates CEBP C/EBPβ MAPK->CEBP Activates COX2_mRNA COX-2 mRNA AP1->COX2_mRNA Induces Transcription CEBP->COX2_mRNA Induces Transcription DHCT This compound (DHCT) DHCT->MAPK Inhibits DHCT->AP1 Inhibits DHCT->CEBP Inhibits COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation PGE2 PGE2 COX2_Protein->PGE2 Catalyzes Production

Caption: this compound's anti-inflammatory signaling pathway.

Comparative Analysis with COX-2 and AP-1 Inhibitors

To contextualize the efficacy of DHCT, a comparison with well-characterized inhibitors of COX-2 and AP-1 is presented below. Celecoxib and NS-398 are selective COX-2 inhibitors, while Resveratrol is known to inhibit AP-1 activity.

CompoundTargetIC50
This compound (DHCT) COX-2 (via AP-1/C/EBP) Dose-dependent inhibition of PGE2
CelecoxibCOX-20.04 µM (40 nM)[1]
NS-398COX-21.77 µM
ResveratrolAP-1Inhibition of DNA binding at 50 µM

Note: IC50 values can vary depending on the experimental conditions.

Antioxidant Mechanism of Action

DHCT also exhibits significant antioxidant activity, contributing to its overall therapeutic potential. The primary mechanisms of antioxidant action for phenolic compounds like DHCT involve scavenging free radicals and chelating metal ions. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

dot

Antioxidant_Workflow cluster_assay Antioxidant Capacity Assays cluster_compound Test Compound cluster_reaction Scavenging Reaction cluster_measurement Measurement DPPH_Radical DPPH Radical (Stable Free Radical) Scavenged_DPPH Reduced DPPH DPPH_Radical->Scavenged_DPPH is reduced to ABTS_Radical ABTS Radical Cation Scavenged_ABTS Reduced ABTS ABTS_Radical->Scavenged_ABTS is reduced to DHCT This compound (DHCT) DHCT->DPPH_Radical Donates H atom/electron DHCT->ABTS_Radical Donates electron Absorbance_Decrease Decrease in Absorbance Scavenged_DPPH->Absorbance_Decrease Scavenged_ABTS->Absorbance_Decrease IC50_Calculation IC50 Calculation Absorbance_Decrease->IC50_Calculation Used for

Caption: Workflow for assessing antioxidant activity.

Quantitative Antioxidant Activity

While specific IC50 values for DHCT in DPPH and ABTS assays are not yet widely published, the general antioxidant potential of caffeic acid derivatives is well-documented. For a comparative perspective, the IC50 values of common antioxidants are provided.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound (DHCT) Data not available Data not available
Ascorbic Acid (Vitamin C)~5~2
Trolox (Vitamin E analog)~8~4

Experimental Protocols

COX-2 Inhibition Assay (General Protocol)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of DHCT or control compounds for 1 hour. Subsequently, inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

  • PGE2 Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of PGE2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition is calculated relative to the stimulated, untreated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 and C/EBP
  • Nuclear Extract Preparation: Cells are treated with DHCT and/or an inflammatory stimulus. Nuclear proteins are then extracted using a nuclear extraction kit.

  • Probe Labeling: Double-stranded oligonucleotides containing the consensus binding sites for AP-1 or C/EBP are labeled with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Detection: The bands are visualized by chemiluminescence (for biotin-labeled probes) or autoradiography (for radioactively labeled probes). A decrease in the intensity of the shifted band in the presence of DHCT indicates inhibition of transcription factor binding.

DPPH Radical Scavenging Assay
  • Reaction Mixture: A solution of DPPH in methanol is prepared. Various concentrations of DHCT or a standard antioxidant are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay
  • ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of DHCT or a standard antioxidant are then added.

  • Incubation: The reaction is incubated for 6 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in the initial absorbance of the ABTS•+ solution.

Conclusion

This compound presents a compelling profile as a dual-action anti-inflammatory and antioxidant agent. Its mechanism of inhibiting COX-2 expression through the modulation of AP-1 and C/EBP transcription factors offers a distinct approach compared to direct enzymatic inhibitors like Celecoxib. While further quantitative studies are needed to precisely determine its potency (IC50 values) for these effects, the existing data strongly supports its potential as a lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.

References

The Neuroprotective Landscape of Dihydro-N-Caffeoyltyramine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the neuroprotective effects of Dihydro-N-Caffeoyltyramine and its related phenolic amides in various neuronal cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.

While direct experimental data on the neuroprotective effects of this compound is currently limited in publicly available literature, significant research has been conducted on its close structural analog, trans-N-caffeoyltyramine. This guide presents a comparative summary of the neuroprotective properties of trans-N-caffeoyltyramine across different neuronal cell lines, offering valuable insights that may be extrapolated to this compound, albeit with scientific caution due to the structural difference (a single versus a double bond in the propenamide linker).

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of trans-N-caffeoyltyramine has been primarily investigated in models of oxidative stress-induced neuronal injury. The following table summarizes the key quantitative findings from these studies.

Cell LineNeurotoxic InsultCompound Concentration(s)Key Neuroprotective OutcomesReference
PC12 H₂O₂5, 10, 20, 40 µM- Increased cell viability - Reduced LDH release - Decreased intracellular ROS levels - Attenuated apoptosis - Enhanced activity of antioxidant enzymes (SOD, CAT, GSH) - Reduced malondialdehyde (MDA) levels - Restored mitochondrial membrane potential - Attenuated Ca²⁺ influx[1]
SH-SY5Y Not specified (Toxicity Assay)2.5 - 200 µM- IC₅₀ value of 59 µM[2]

Note: The data presented for trans-N-caffeoyltyramine serves as a surrogate to infer the potential neuroprotective profile of this compound. Further experimental validation is necessary to confirm these effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods used in the cited studies for evaluating neuroprotection.

Cell Culture and Treatment
  • PC12 Cells: The rat pheochromocytoma cell line, PC12, is cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates.

  • SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Compound and Neurotoxin Administration: this compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For neuroprotection assays, cells are typically pre-treated with various concentrations of the compound for a specific duration (e.g., 24 hours) before being exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂) for a further incubation period (e.g., 24 hours).

Assessment of Neuroprotective Effects
  • Cell Viability Assay (MTT Assay): Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay: Cell membrane integrity is assessed by measuring the activity of LDH released into the culture medium from damaged cells, using a commercially available LDH cytotoxicity assay kit.

  • Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assays: Apoptosis can be assessed by various methods, including Hoechst 33342 staining to observe nuclear morphology (chromatin condensation and fragmentation) or Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry to quantify early and late apoptotic cells.

  • Antioxidant Enzyme Activity and Malondialdehyde (MDA) Levels: The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels, as well as the concentration of the lipid peroxidation product MDA, are measured in cell lysates using commercially available assay kits.

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are evaluated using fluorescent probes like JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization.

  • Intracellular Calcium (Ca²⁺) Measurement: Intracellular calcium levels are measured using calcium-sensitive fluorescent dyes such as Fura-2/AM.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of phenolic amides like this compound are believed to be mediated through the modulation of several key signaling pathways.

G General Experimental Workflow for Neuroprotection Assays cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Assessment of Neuroprotection A Neuronal Cell Lines (e.g., PC12, SH-SY5Y) B Seeding in Multi-well Plates A->B C Pre-treatment with This compound B->C D Induction of Neurotoxicity (e.g., H2O2, Amyloid-beta) C->D E Cell Viability Assays (MTT, LDH) D->E F Oxidative Stress Markers (ROS, MDA, Antioxidant Enzymes) D->F G Apoptosis Assays (Hoechst, Annexin V) D->G H Signaling Pathway Analysis (Western Blot, PCR) D->H

Caption: Experimental workflow for assessing neuroprotective effects.

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Keap1/Nrf2 Signaling Pathway

This pathway is a critical regulator of the cellular antioxidant response.

G Keap1/Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 cluster_2 DHCT Dihydro-N- Caffeoyltyramine Keap1 Keap1 DHCT->Keap1 inactivates ROS Oxidative Stress ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Activation of the Nrf2 antioxidant response pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, and its inhibition is often associated with neuroprotection.

G MAPK Signaling Pathway cluster_0 MAPK Cascades DHCT Dihydro-N- Caffeoyltyramine ERK ERK DHCT->ERK inhibits JNK JNK DHCT->JNK inhibits p38 p38 DHCT->p38 inhibits Stress Neurotoxic Stress (e.g., Oxidative Stress) Stress->ERK activates Stress->JNK activates Stress->p38 activates Apoptosis Apoptosis & Neuronal Death ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Inhibition of pro-apoptotic MAPK signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key pro-survival signaling cascade.

G PI3K/Akt Signaling Pathway cluster_0 Pro-survival Cascade cluster_1 Downstream Effects DHCT Dihydro-N- Caffeoyltyramine PI3K PI3K DHCT->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Nrf2_act Nrf2 Activation Akt->Nrf2_act Apoptosis_inhibition Inhibition of Apoptosis GSK3b->Apoptosis_inhibition Cell_Survival Enhanced Cell Survival & Neuroprotection CREB->Cell_Survival Nrf2_act->Cell_Survival

Caption: Activation of the pro-survival PI3K/Akt pathway.

References

Assessing the Synergistic Potential of Dihydro-N-Caffeoyltyramine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide with notable antioxidant and anti-inflammatory properties, presents a compelling candidate for combination therapies.[1] While direct experimental data on its synergistic effects with other compounds are nascent, this guide provides a framework for assessing such potential. By drawing parallels with structurally and functionally related polyphenols, we offer methodologies, data presentation templates, and mechanistic insights to facilitate future research in this promising area.

Potential Synergistic Combinations and Rationale

The exploration of DHCT in combination with other bioactive compounds is grounded in its known mechanisms of action. DHCT has been shown to suppress the expression of pro-inflammatory proteins like cyclooxygenase-2 (COX-2) by inhibiting the activation of MAP kinases (ERK and JNK) and transcription factors such as C/EBP and AP-1.[1] This suggests potential synergy with compounds that target complementary or downstream pathways.

Table 1: Hypothetical Synergistic Combinations with this compound

Combination CompoundTherapeutic AreaRationale for SynergyPotential Endpoints to Measure
Quercetin Anti-cancer, Anti-inflammatoryQuercetin is known to modulate PI3K/AKT, MAPK/ERK, and JAK/STAT3 signaling pathways.[2][3] Combining it with DHCT could lead to a more potent inhibition of cancer cell proliferation and inflammation by targeting multiple critical pathways.Cell Viability (IC50), Apoptosis Rate, Protein expression of key signaling molecules.
Berberine Anti-cancer, Metabolic DiseaseBerberine has demonstrated synergistic anti-tumor effects by modulating pathways such as MAP kinase and inhibiting topoisomerases.[4][5] Its combination with DHCT could enhance efficacy in cancer and metabolic disorders.Cell Proliferation, Colony Formation, Cell Cycle Arrest, Phosphorylation of MAPK pathway proteins.[6]
Docetaxel Anti-cancer (Chemotherapy)Natural compounds like quercetin can enhance the efficacy of chemotherapeutic agents like docetaxel, potentially reducing required doses and side effects.[2] DHCT could act similarly by sensitizing cancer cells to conventional chemotherapy.Dose-Reduction Index (DRI), Apoptosis assays (Annexin V/PI staining).[2]
Other Phenolic Antioxidants (e.g., Caffeic Acid, Ferulic Acid) Antioxidant FormulationsCombinations of different phenolic compounds can lead to synergistic antioxidant effects by various mechanisms, including radical scavenging and regeneration of other antioxidants.[7][8][9]DPPH radical scavenging activity, Ferric Reducing Antioxidant Power (FRAP), Oxygen Radical Absorbance Capacity (ORAC).[8]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other compounds, standardized experimental protocols are essential. The following methodologies are commonly employed in the field.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This assay is fundamental for determining the cytotoxic or anti-proliferative effects of compounds, both individually and in combination.

  • Cell Seeding: Plate cells (e.g., cancer cell lines like MDA-MB-231 or macrophage cell lines for inflammation studies) in 96-well plates at a predetermined density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with varying concentrations of DHCT, the combination compound, and a fixed-ratio combination of both for a specified duration (e.g., 48 hours).[2]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination. The synergistic effect can then be quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.

Apoptosis Assays (e.g., Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the combination treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the individual compounds and their combination at their respective IC50 concentrations for a set time (e.g., 48 hours).[2]

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic cell population in the combination treatment compared to individual treatments indicates a synergistic pro-apoptotic effect.

Western Blot Analysis

This technique is used to measure changes in the expression and phosphorylation levels of key proteins within signaling pathways affected by the compound combination.

  • Protein Extraction: Following treatment, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., p-ERK, p-JNK, Akt, Bcl-2, Caspase-3) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the relative protein expression levels.

Visualizing Mechanisms and Workflows

Diagrams are crucial for illustrating the complex interactions in signaling pathways and for outlining experimental procedures.

Synergy_Assessment_Workflow cluster_preparation Phase 1: Preparation & Single Agent Screening cluster_combination Phase 2: Combination Studies cluster_mechanism Phase 3: Mechanistic Elucidation cluster_conclusion Phase 4: Conclusion cell_culture Cell Culture dhct_prep Prepare DHCT Stock cell_culture->dhct_prep compound_prep Prepare Combination Compound Stock cell_culture->compound_prep ic50_dhct Determine IC50 of DHCT (MTT Assay) dhct_prep->ic50_dhct ic50_compound Determine IC50 of Combination Compound (MTT Assay) compound_prep->ic50_compound combo_treatment Treat Cells with Fixed-Ratio Combination ic50_dhct->combo_treatment ic50_compound->combo_treatment ci_analysis Calculate Combination Index (CI) combo_treatment->ci_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) ci_analysis->apoptosis_assay western_blot Western Blot for Signaling Proteins ci_analysis->western_blot gene_expression Gene Expression Analysis (qPCR/Microarray) ci_analysis->gene_expression conclusion Synergistic Effect Confirmed and Mechanism Proposed apoptosis_assay->conclusion western_blot->conclusion gene_expression->conclusion DHCT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA External Stimulus (e.g., PMA) MAPK_cascade MAPK Cascade PMA->MAPK_cascade ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK CBP C/EBPβ MAPK_cascade->CBP AP1 AP-1 (c-jun/c-fos) ERK->AP1 JNK->AP1 DHCT This compound (DHCT) DHCT->ERK Inhibits DHCT->JNK Inhibits COX2_gene COX-2 Gene AP1->COX2_gene Transcription CBP->COX2_gene Transcription COX2_protein COX-2 Protein (Inflammation) COX2_gene->COX2_protein Translation

References

Safety Operating Guide

Proper Disposal of Dihydro-N-Caffeoyltyramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Dihydro-N-Caffeoyltyramine, a compound with antioxidant and antifungal activities used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidelines are based on general laboratory chemical waste management principles and specific data available for similar compounds.

I. Hazard Assessment and Waste Categorization

While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the structurally similar compound N-trans-Caffeoyltyramine indicates that it is very toxic to aquatic life with long-lasting effects .[1][2] Therefore, as a precautionary measure, this compound waste should be treated as hazardous environmental waste. It is not classified as flammable, explosive, or reactive under normal laboratory conditions.[1]

Waste Classification:

  • Primary Hazard: Environmental Hazard (Aquatic Toxicity)

  • Physical State: Solid[][4]

II. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₇H₁₉NO₄
Molecular Weight301.35 g/mol
Melting Point162-164 °C
Boiling Point640.6 ± 55.0 °C at 760 mmHg
Density1.289 ± 0.06 g/cm³
AppearanceWhite to off-white solid

(Source: BOC Sciences)[]

III. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh boats, filter paper), in a dedicated, compatible hazardous waste container.[5][6][7]

    • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[7]

    • Do not mix this waste with other waste streams, particularly solvents or reactive chemicals.[5][7]

  • Solutions:

    • Aqueous solutions containing this compound should not be disposed of down the drain due to aquatic toxicity.[1][8]

    • Collect aqueous waste in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous waste.

    • After triple-rinsing and removal of the label, the container may be disposed of as non-hazardous waste, provided there is no residual hazardous material.[7]

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard (Environmental Hazard/Aquatic Toxin).[6]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6]

  • The SAA must be at or near the point of generation and inspected weekly for leaks.[5][6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1]

IV. Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the experimental workflow incorporating waste disposal and the logical decision-making process for handling this compound waste.

cluster_experiment Experimental Workflow cluster_disposal Disposal Protocol A Weigh this compound B Prepare Solution / Use in Experiment A->B C Collect Experimental Waste B->C D Segregate Solid vs. Liquid Waste C->D Initiate Disposal E Package in Labeled Hazardous Waste Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EH&S Pickup F->G

Caption: Experimental workflow leading to the proper disposal protocol for this compound waste.

start Waste Generated is_solid Is the waste solid? start->is_solid is_solution Is it a solution? is_solid->is_solution No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_solution->is_empty_container No liquid_waste Collect in Liquid Hazardous Waste Container is_solution->liquid_waste Yes rinse Triple-Rinse Container is_empty_container->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Decision pathway for the segregation and disposal of different forms of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.